5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Description
BenchChem offers high-quality 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXKOXPQCRDDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160938-85-2 | |
| Record name | 5-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160938-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
physicochemical properties of Boc-aminomethyl-furoic acid
An In-Depth Technical Guide to the Physicochemical Properties of N-(tert-Butoxycarbonyl)-5-(aminomethyl)-2-furoic Acid
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. N-(tert-Butoxycarbonyl)-5-(aminomethyl)-2-furoic acid, hereafter referred to as Boc-aminomethyl-furoic acid, represents a quintessential example of such a scaffold. This bifunctional molecule integrates a rigid furan-based heterocyclic core with two orthogonal, synthetically valuable functional groups: a carboxylic acid and a Boc-protected primary amine. This structural arrangement provides a versatile platform for constructing complex molecular architectures through peptide coupling, cross-coupling reactions, or other derivatizations, making it a compound of significant interest for researchers developing novel therapeutics.
This guide provides an in-depth analysis of the core . We will move beyond a simple recitation of data, offering field-proven insights into the causality behind its behavior and providing robust, self-validating experimental protocols for the determination of its most critical parameters. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's characteristics to leverage its full potential.
Core Physicochemical Characteristics
The fundamental properties of a molecule dictate its behavior from the synthesis flask to in vivo applications. The introduction of the bulky, lipophilic tert-butoxycarbonyl (Boc) group dramatically alters the properties of the parent compound, 5-(aminomethyl)-2-furoic acid, shifting its solubility profile and chemical stability.
| Property | Value / Description | Rationale & Implications |
| Chemical Structure | ![]() | The structure features a carboxylic acid at the 2-position and a Boc-protected aminomethyl group at the 5-position of the furan ring. |
| Molecular Formula | C₁₁H₁₅NO₅ | Derived from the chemical structure. |
| Molecular Weight | 241.24 g/mol | Calculated from the molecular formula. Essential for all stoichiometric calculations. |
| Appearance | Typically a white to off-white solid.[1] | The parent amine is described as such; the Boc-protected derivative is expected to have a similar appearance. |
| Melting Point | Data not readily available in public literature. | Expected to be a crystalline solid with a distinct melting point, which is a key indicator of purity. The melting point of the parent 2-furoic acid is 130-133 °C.[2] |
| Chemical Stability | Stable under neutral and basic conditions; labile to strong acid.[][][5] | The Boc group is designed to be removed under acidic conditions (e.g., trifluoroacetic acid, HCl), regenerating the primary amine.[] This property is fundamental to its use as a protecting group in multi-step synthesis. |
Solubility Profile: A Tale of Two Moieties
The solubility of Boc-aminomethyl-furoic acid is governed by the interplay between its polar furoic acid moiety and the non-polar Boc-protected amine. The carboxylic acid group can participate in hydrogen bonding, lending some affinity for polar solvents.[1] However, the large, greasy Boc group imparts significant hydrophobic character, reducing aqueous solubility compared to its unprotected precursor.[7]
-
Expected Solubility:
-
Aqueous Media: Low solubility, which is pH-dependent. Solubility will increase significantly at pH values above its pKa as the carboxylate salt is formed.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): High solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility.
-
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining equilibrium (thermodynamic) solubility, a critical parameter for preclinical development.[8] The causality of this method rests on allowing the system to reach a true equilibrium between the solid state and the saturated solution.
Methodology:
-
Preparation: Add an excess amount of solid Boc-aminomethyl-furoic acid to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. "Excess" is critical to ensure a saturated solution is formed.
-
Equilibration: Agitate the vial at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system must be agitated for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[8] This is the most common source of error; insufficient time leads to an underestimation of solubility.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation (e.g., 15 minutes at >10,000 x g) followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed without temperature fluctuation.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate into a suitable solvent (e.g., mobile phase).
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, typically reversed-phase HPLC with UV detection.[9]
-
Calculation: Calculate the original solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity and Lipophilicity: The Twin Pillars of ADME
The pKa and logP are fundamental descriptors that govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Acidity (pKa)
The pKa is the pH at which a molecule is 50% ionized.[10] For Boc-aminomethyl-furoic acid, the dominant ionizable group is the carboxylic acid. The pKa of the parent 2-furoic acid is approximately 3.12 at 25 °C.[11][12] The substituent at the 5-position will have a minor electronic influence, so the pKa of the title compound is expected to be in the range of 3.0-3.5 .
Implications:
-
At pH < pKa (e.g., stomach pH ~1-2): The carboxylic acid is predominantly in its neutral, protonated form (-COOH).
-
At pH > pKa (e.g., intestinal/blood pH ~7.4): The carboxylic acid is predominantly in its ionized, anionic form (-COO⁻).
This ionization state profoundly impacts solubility, membrane permeability, and interactions with biological targets.
Caption: Relationship between pH, pKa, and Ionization State.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a straightforward and reliable method for pKa determination.[13] It relies on monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of Boc-aminomethyl-furoic acid in a suitable solvent, typically a co-solvent mixture like methanol/water to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode suitable for the chosen solvent system.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in precise, known increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The result is a titration curve.
-
pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acidic group.[10][14]
Lipophilicity (logP)
The partition coefficient (P) is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[15] The logarithm of this value, logP, is a key measure of lipophilicity or "greasiness."
The logP of 2-furoic acid is 0.64.[16] The addition of the Boc group, which contains a tert-butyl moiety, will substantially increase the lipophilicity. The calculated logP (cLogP) for Boc-aminomethyl-furoic acid is predicted to be significantly higher, likely in the range of 1.5-2.5 , reflecting a more hydrophobic character. A higher logP generally correlates with increased membrane permeability but decreased aqueous solubility.
Experimental Protocol: logP Determination (Shake-Flask Method)
This method directly measures the partitioning of the compound between n-octanol and water.[13]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: In a sealed vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Agitate the vial vigorously for several hours to ensure the compound fully partitions and reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and organic ([Organic]) phases using a validated HPLC method.
-
Calculation: Calculate the partition coefficient P = [Organic] / [Aqueous]. The logP is the base-10 logarithm of P.[17]
Conclusion
N-(tert-Butoxycarbonyl)-5-(aminomethyl)-2-furoic acid is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical properties. Its moderate lipophilicity, single acidic pKa, and predictable stability profile make it a well-behaved building block for drug discovery programs. A thorough understanding and experimental validation of its solubility, pKa, and logP—using the robust protocols detailed herein—are essential for any scientist aiming to incorporate this scaffold into novel molecular designs, ensuring predictable behavior during synthesis, purification, formulation, and biological testing.
References
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- BOC Sciences. BOC-Amino Acids.
- BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
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- Biosynth. 5-(Aminomethyl)-2-furoic acid hydrochloride.
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- BOC Sciences.
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- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- Green Chemistry (RSC Publishing). One-pot one-step enzymatic synthesis of 5-(aminomethyl)
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- Wahlgren, M. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- NIH National Library of Medicine. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
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An In-depth Technical Guide to 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Polymer and Medicinal Chemistry
5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, a crucial derivative of furan-2-carboxylic acid, serves as a vital building block in the synthesis of advanced materials and pharmaceutically relevant molecules. Its structure uniquely combines a rigid furan scaffold with a protected amine and a carboxylic acid functionality, making it a versatile intermediate for a range of chemical transformations. While a specific CAS number for this compound is not readily found in major chemical databases, its identity is confirmed in resources such as PubChem (CID 22099255)[1]. The significance of this compound is intrinsically linked to its deprotected form, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a bio-based monomer used in the production of semi-aromatic polyamides[2][3]. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions involving the carboxylic acid moiety before the strategic deprotection and subsequent polymerization or derivatization of the amine group. This guide provides a comprehensive overview of its synthesis, characterization, and key applications, with a focus on practical insights for laboratory and developmental work.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is essential for its effective use in synthesis and material science. The following table summarizes key computed and expected properties.
| Property | Value | Source |
| Molecular Formula | C11H15NO5 | PubChem[1] |
| Molecular Weight | 241.24 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Expected |
| Melting Point | Not reported, but expected to be a stable solid at room temperature. | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. | Expected |
| pKa | The carboxylic acid proton is expected to have a pKa similar to other 2-furoic acid derivatives (around 3-4). |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methylene protons adjacent to the nitrogen (a doublet around 4.3 ppm), the furan ring protons (two doublets between 6.2 and 7.2 ppm), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the tert-butoxycarbonyl group carbons (around 28, 80, and 156 ppm), the methylene carbon (around 35-40 ppm), the furan ring carbons (in the aromatic region), and the carboxylic acid carbon (around 160-165 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carbamate (around 1700 cm⁻¹), and a C=O stretch for the carboxylic acid (around 1680 cm⁻¹).
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is typically achieved through a multi-step process starting from commercially available furan derivatives. A common strategy involves the synthesis of 5-(aminomethyl)-2-furoic acid followed by the protection of the amine group.
Experimental Protocol: Synthesis of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Materials:
-
5-(chloromethyl)-2-furoic acid or its methyl ester
-
Sodium azide
-
Triphenylphosphine or a suitable reducing agent
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine or another suitable base
-
Appropriate solvents (e.g., dimethylformamide, dioxane, water)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Azide Formation: A mixture of methyl 5-(chloromethyl)-2-furoate and tetrabutylammonium azide in a solvent like 2-methyltetrahydrofuran is stirred to produce methyl 5-(azidomethyl)-2-furoate[4].
-
Reduction to the Amine: The azide is then reduced to the corresponding amine, methyl 5-(aminomethyl)-2-furoate. This can be achieved through various methods, including hydrogenation over a palladium catalyst or using a Staudinger reaction with triphenylphosphine followed by hydrolysis.
-
Boc Protection: The resulting amine is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). A base such as triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature until the starting amine is consumed (monitored by TLC).
-
Saponification: The methyl ester of the Boc-protected compound is then saponified to the carboxylic acid. This is typically done by adding a solution of sodium hydroxide and stirring at room temperature or with gentle heating.
-
Workup and Purification: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, leading to its precipitation. The solid product is then collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
The use of the methyl ester in the initial steps can facilitate purification and handling.
-
Boc₂O is a widely used and effective reagent for the protection of amines due to its ease of handling and the stability of the resulting carbamate.
-
The choice of base and solvent for the Boc protection step is crucial to ensure a good yield and avoid side reactions.
-
Acidification during workup is a critical step to isolate the final carboxylic acid product.
Caption: Synthetic pathway for 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid.
Applications in Drug Development and Material Science
The primary application of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid lies in its role as a protected monomer for the synthesis of furan-based polyamides. These bio-based polymers are of significant interest as sustainable alternatives to petroleum-derived plastics[2][3]. The Boc-protected intermediate allows for the controlled synthesis of polyamide chains with specific properties.
In the realm of medicinal chemistry, the furan scaffold is present in numerous biologically active compounds. The ability to introduce a protected amine at the 5-position of a furoic acid provides a handle for the synthesis of a variety of derivatives. For instance, the deprotected amine can be acylated with different carboxylic acids to generate a library of compounds for screening against various biological targets. The incorporation of this building block into peptide and small molecule synthesis can lead to novel therapeutic agents. For example, derivatives of 5-hydroxymethylfurfural, a related compound, have been investigated for their potential in treating sickle cell disease[5].
Caption: Key application pathways for the title compound.
Conclusion and Future Outlook
5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid stands as a pivotal, albeit not always independently cataloged, chemical intermediate. Its strategic importance is underscored by the growing interest in sustainable polymers derived from biomass, where its deprotected counterpart, AMFCA, is a key monomer. For medicinal chemists, this compound offers a versatile scaffold for the creation of novel molecular entities. Future research will likely focus on optimizing the synthesis of this intermediate to improve yields and reduce costs, thereby facilitating its broader application in both material science and drug discovery. The development of more efficient and greener synthetic routes will be paramount in realizing the full potential of this valuable bio-derived building block.
References
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PubChem. Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. [Link]
- Google Patents. Compounds and methods for producing nylon 6.
-
mediaTUM. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
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PubChemLite. 5-({[(tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid. [Link]
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RSC Publishing. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
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PubMed. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. [Link]
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NIST WebBook. 2-furoic acid. [Link]
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ResearchGate. Hybrid Conversion of 5‐Hydroxymethylfurfural to 5‐Aminomethyl‐2‐furancarboxylic acid: Toward New Bio‐sourced Polymers. [Link]
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European Publication Server. Polyamide curing agent compositions. [Link]
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Wikipedia. 2-Furoic acid. [Link]
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Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]
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RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
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ResearchGate. Polyamide Syntheses. [Link]
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MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]
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NIH. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]
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NIH. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]
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The Good Scents Company. 2-furoic acid. [Link]
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Solubility Characterization of Boc-Protected Aminomethyl Furoic Acid: A Methodological and Mechanistic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] For novel chemical entities, such as intermediates and protected compounds like Boc-protected aminomethyl furoic acid, early and accurate solubility assessment is paramount to guide lead optimization and formulation strategies. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of Boc-protected aminomethyl furoic acid. It moves beyond simple data reporting to explain the underlying physicochemical principles and offers detailed, self-validating experimental protocols suitable for drug discovery and development settings.
Introduction: The Strategic Importance of Solubility Profiling
In oral drug delivery, an API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2] Poor aqueous solubility is a major contributor to low and erratic bioavailability, which can terminate the development of otherwise promising drug candidates.[1][3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, highlighting solubility as a primary parameter governing in vivo performance.[4][5]
Boc-protected aminomethyl furoic acid serves as an important structural motif and building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group is extensively used in peptide and small molecule synthesis due to its stability under a wide range of conditions and its facile, acid-labile removal.[6][][8] However, the introduction of the bulky, lipophilic Boc group can significantly alter the physicochemical properties of the parent molecule, often leading to a decrease in aqueous solubility. Therefore, a robust understanding and quantification of its solubility are essential for its effective use in synthesis and for predicting the properties of downstream compounds.
This guide will focus on the presumed structure of N-Boc-5-(aminomethyl)-2-furoic acid as a representative example for methodological discussion.
Physicochemical Landscape and Key Influencing Factors
The solubility of Boc-protected aminomethyl furoic acid is governed by a balance of intermolecular forces between the solute and the solvent.[1] Its structure contains three key regions that dictate its behavior:
-
The Furoic Acid Moiety: The furan ring is aromatic and relatively nonpolar, while the carboxylic acid group is polar and ionizable. The pKa of the carboxylic acid is a critical parameter, as its ionization state is pH-dependent.
-
The Aminomethyl Linker: This provides spacing and flexibility.
-
The Boc-Protecting Group: This group is large, nonpolar (lipophilic), and sterically hindering. It significantly increases the nonpolar surface area of the molecule, which tends to decrease solubility in polar solvents like water.[9][10]
The interplay of these features means that solubility is not a single value but a variable dependent on several factors:[11][12]
-
pH: The primary determinant for ionizable compounds. At pH values below its pKa, the carboxylic acid will be protonated (-COOH) and the molecule will be neutral and less soluble. At pH values above its pKa, it will be deprotonated (-COO⁻), forming a carboxylate salt that is significantly more water-soluble.
-
Solvent Polarity: The molecule will exhibit higher solubility in organic solvents that can effectively solvate both its polar (carboxylate) and nonpolar (Boc group, furan ring) regions.
-
Temperature: For most endothermic dissolution processes, solubility increases with temperature.[2]
-
Solid-State Form: The crystalline form (polymorph) or amorphous state of the solid material can significantly impact its measured solubility.
Logical Relationship Diagram: Factors Influencing Solubility
The following diagram illustrates the key relationships between the molecule's structure and the external factors governing its solubility.
Caption: Interplay of molecular features and external factors on solubility.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic. Both provide valuable, albeit different, insights.
-
Thermodynamic Solubility: The true equilibrium solubility, measured when a saturated solution is in equilibrium with an excess of the solid drug. This is the gold standard, typically determined using the shake-flask method.[13] It is crucial for pre-formulation and biopharmaceutical classification.[4]
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer.[14][15] This high-throughput method is often used in early discovery to flag potential solubility issues.[16][17]
Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol is designed as a self-validating system, ensuring that true equilibrium is reached and accurately measured. It is aligned with guidelines from regulatory bodies like the FDA and WHO.[5][18]
Objective: To determine the equilibrium solubility of Boc-protected aminomethyl furoic acid in various aqueous buffers.
Materials:
-
Boc-protected aminomethyl furoic acid (crystalline solid)
-
Phosphate buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and other relevant media
-
Calibrated pH meter
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[19][20]
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation:
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate GI conditions).[5]
-
Causality: Using multiple pH values is critical because the ionization state of the carboxylic acid will dramatically affect solubility.[13] This range is stipulated by BCS guidelines.[4]
-
-
Sample Addition:
-
Add an excess of solid Boc-protected aminomethyl furoic acid to a series of glass vials. An amount that is visually in excess (e.g., 2-5 mg) per 1 mL of buffer is typically sufficient.
-
Trustworthiness: Adding a visible excess ensures that the solution will become saturated. The pH of the resulting suspension should be measured at the end of the experiment to ensure the compound did not alter the buffer's pH.[13]
-
-
Equilibration:
-
Add a precise volume of the prepared buffer to each vial.
-
Place the sealed vials on an orbital shaker in a temperature-controlled environment (37 °C).
-
Agitate the samples for a predetermined time. To establish equilibrium, multiple time points must be assessed (e.g., 24, 48, and 72 hours).[18]
-
Causality: Equilibrium is reached only when the concentration of the dissolved compound no longer changes over time.[13] Skipping this validation by only measuring one time point can lead to a significant underestimation of solubility.
-
-
Phase Separation:
-
After the incubation period, allow the vials to stand briefly to let larger particles settle.
-
Separate the undissolved solid from the saturated solution. This can be done by:
-
Filtration: Withdraw a sample using a syringe and pass it through a chemically compatible, low-binding syringe filter (e.g., PVDF). Discard the first portion of the filtrate to saturate any binding sites on the filter.
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.
-
-
Trustworthiness: Inefficient separation is a major source of error, leading to artificially high solubility values. Both methods are acceptable if validated.[18]
-
-
Quantification:
-
Immediately after separation, dilute the clear supernatant with a suitable mobile phase to prevent precipitation and bring the concentration into the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[21][22]
-
A calibration curve must be prepared using standards of known concentrations.
-
Causality: HPLC provides the specificity and sensitivity needed for accurate quantification, distinguishing the analyte from any potential impurities or degradants.[19]
-
-
Data Analysis and Validation:
-
Calculate the solubility in mg/mL or µg/mL.
-
Confirm that the solubility values from the later time points (e.g., 48h and 72h) are within a narrow margin (e.g., <10%), which validates that equilibrium was reached.[18]
-
Verify the final pH of the saturated solution to check for any significant shifts.
-
Protocol: High-Throughput Kinetic Solubility Assay
This protocol is adapted for early discovery settings where speed is essential.[14][17]
Objective: To rapidly assess the precipitation potential of Boc-protected aminomethyl furoic acid from a DMSO stock solution into an aqueous buffer.
Materials:
-
10-20 mM DMSO stock solution of the test compound
-
Aqueous buffer (typically PBS, pH 7.4)
-
96-well microplates (UV-transparent for direct UV method)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)[15]
Step-by-Step Methodology:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition:
-
Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution directly into the buffer. This is often done as a serial dilution.[15]
-
The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Causality: This process mimics the situation where a compound, stored in DMSO for screening, is introduced to an aqueous assay environment. Precipitation here is a red flag for bioassay reliability.[14]
-
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[14]
-
Detection:
-
Nephelometry: Measure the light scattering using a nephelometer. An increase in scattering relative to controls indicates precipitate formation.[15]
-
Direct UV: For a quantitative value, separate the precipitate (e.g., using a filter plate) and measure the UV absorbance of the remaining solution in a UV-transparent plate.[15]
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitate is observed.
Workflow Diagram: Thermodynamic vs. Kinetic Solubility
Caption: Contrasting workflows for thermodynamic and kinetic solubility assays.
Representative Data and Interpretation
While specific experimental data for Boc-protected aminomethyl furoic acid is not publicly available, we can predict its solubility profile based on its structure and present it in a structured format for clarity.
Table 1: Predicted Thermodynamic Solubility Profile
| Solvent/Buffer Medium | pH | Expected Solubility Category | Rationale |
| 0.1 M HCl | 1.2 | Very Slightly Soluble | Carboxylic acid is fully protonated (-COOH); molecule is neutral and dominated by lipophilic groups. |
| Acetate Buffer | 4.5 | Slightly Soluble | Partial ionization of the carboxylic acid begins, increasing solubility compared to pH 1.2. |
| Phosphate Buffer | 6.8 | Sparingly to Soluble | Carboxylic acid is mostly deprotonated (-COO⁻), forming a more soluble salt. |
| Phosphate Buffer | 7.4 | Soluble | Carboxylic acid is fully deprotonated, maximizing aqueous solubility. |
| Methanol | N/A | Freely Soluble | Polar protic solvent, effectively solvates both polar and nonpolar regions. |
| Acetonitrile | N/A | Soluble | Polar aprotic solvent, good for dissolving many organic molecules.[21] |
| DMSO | N/A | Very Soluble | Highly effective polar aprotic solvent, commonly used for creating high-concentration stock solutions. |
Solubility categories are based on USP definitions.[1]
Interpretation: The data clearly illustrates the pH-dependent nature of the compound's solubility. A sharp increase in solubility is expected as the pH rises above the pKa of the furoic acid moiety. In drug development, this would classify the compound as having low solubility in acidic environments (like the stomach) but potentially higher solubility in the more neutral environment of the intestine.[1]
Conclusion and Strategic Outlook
A thorough characterization of solubility is not merely an academic exercise; it is a critical step in risk mitigation for drug development. For a molecule like Boc-protected aminomethyl furoic acid, the lipophilic Boc group presents a significant solubility challenge in aqueous media, which is partially offset by the ionizable carboxylic acid.
This guide has provided the foundational knowledge and detailed experimental frameworks necessary for researchers to accurately measure both thermodynamic and kinetic solubility. By employing these self-validating protocols, scientists can generate reliable data to inform structure-activity relationships, guide formulation development, and make critical decisions on the progression of new chemical entities. Understanding the "why" behind each experimental step ensures data integrity and provides the authoritative grounding required for successful drug discovery and development.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate, 2024. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io, 2024. [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH Harmonised Guideline M9, 2019. [Link]
-
Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. Journal of Chemical & Engineering Data, 2020. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 2011. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions, 2021. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog, 2022. [Link]
-
4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader, 2022. [Link]
-
Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 2020. [Link]
-
Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an API according to the Biopharmaceutics Classification System. World Health Organization (WHO), 2019. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate, 2025. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 2020. [Link]
-
In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 2011. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines, 2018. [Link]
-
M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration (FDA), 2021. [Link]
-
Peptide Synthesis - FAQ. AAPPTEC. [Link]
-
Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]
-
HPLC Calculation: Key Concepts You Must Know. YouTube, 2025. [Link] (Note: Placeholder URL, as actual future URL is unknown)
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate, 2025. [Link]
-
Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development and Delivery, 2023. [Link]
-
factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development, 2023. [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd., 2023. [Link]
-
26.7: Peptide Synthesis. Chemistry LibreTexts, 2024. [Link]
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Spectroscopic Characterization of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid: A Technical Guide
Introduction
5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a 2-furoic acid moiety, a known pharmacophore present in various biologically active compounds, and a tert-butoxycarbonyl (Boc)-protected aminomethyl group, a common synthon used in peptide synthesis and the construction of complex molecular architectures. The precise characterization of this molecule is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and reliable reference for researchers, scientists, and drug development professionals.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid are:
-
A 2,5-disubstituted furan ring: This aromatic heterocycle forms the core of the molecule.
-
A carboxylic acid group (-COOH): Attached to position 2 of the furan ring.
-
A Boc-protected aminomethyl group (-CH₂NHBoc): Attached to position 5 of the furan ring. This group consists of a methylene bridge, an amine, and a tert-butoxycarbonyl protecting group.
These functional groups give rise to characteristic signals in various spectroscopic analyses, allowing for the unambiguous identification and purity assessment of the compound.
Caption: General experimental workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
For 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid (Molecular Formula: C₁₁H₁₅NO₅), the expected molecular weight is 241.24 g/mol .
-
Electrospray Ionization (ESI):
-
Positive Mode ([M+H]⁺): An intense peak is expected at m/z 242.1, corresponding to the protonated molecule.
-
Negative Mode ([M-H]⁻): A prominent peak should be observed at m/z 240.1, corresponding to the deprotonated molecule at the carboxylic acid.
-
-
Fragmentation Pattern:
-
A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), followed by the loss of CO₂ (44 Da). [1]Therefore, fragments at m/z 186.1 ([M+H - C₄H₈]⁺) and m/z 142.1 ([M+H - C₄H₈ - CO₂]⁺) are anticipated.
-
Loss of the entire Boc group (100 Da) could also be observed, leading to a fragment at m/z 142.1, corresponding to the protonated 5-(aminomethyl)-2-furoic acid.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, encompassing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a detailed and self-validating system for its structural confirmation and purity assessment. The predicted data, grounded in the established principles of spectroscopy and supported by empirical data from structurally related compounds, offers a reliable framework for researchers. By following the outlined experimental protocols and utilizing the interpretive guidance provided, scientists and drug development professionals can confidently characterize this important bifunctional molecule, thereby facilitating its application in the synthesis of novel therapeutic agents and other advanced materials.
References
- Du, J. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate.
- Table of Characteristic IR Absorptions. (n.d.).
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2020). MDPI. Retrieved from [Link]
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5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642. (n.d.). PubChem. Retrieved from [Link]
-
2-Furancarboxylic acid | C5H4O3 | CID 6919. (n.d.). PubChem. Retrieved from [Link]
- 5-(Aminomethyl)-2-furoic acid hydrochloride. (n.d.). Biosynth.
-
5-Hydroxymethyl-2-furoic acid, 2TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]
- ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers. (n.d.). ResearchGate.
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (2025). ResearchGate.
- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
- Scholars Research Library - Der Pharma Chemica. (n.d.).
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved from a relevant article on the RSC Publishing website.
-
interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]
-
Ch13 - Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (n.d.). PMC - NIH. Retrieved from a relevant article on the PMC website.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from a relevant article on the MDPI website.
- Organic compounds. (2008). MassBank.
- IR Absorption Table. (n.d.).
- Amino Acid Analytical Capabilities. (n.d.). BOC Sciences. Retrieved from a relevant page on the BOC Sciences website.
- 1H NMR Chemical Shift. (n.d.). Oregon State University.
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]
- 5-Nitro-2-furoic acid. (n.d.). Sigma-Aldrich. Retrieved from a relevant product page on the Sigma-Aldrich website.
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An In-Depth Technical Guide to the ¹³C NMR of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Executive Summary
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, a key heterocyclic building block in medicinal chemistry and drug development. We delve into the theoretical underpinnings of its ¹³C NMR spectrum, correlating its distinct functional moieties—a 2,5-disubstituted furan, a carboxylic acid, and a Boc-protected amine—with their expected chemical shifts. This document outlines a field-proven, step-by-step experimental protocol for acquiring a high-fidelity spectrum, emphasizing the rationale behind critical choices in sample preparation and instrument parameterization. Finally, a detailed spectral analysis and peak assignment are presented, offering researchers a robust framework for the structural verification and quality control of this compound.
Introduction
The structural elucidation of complex organic molecules is the bedrock of modern drug discovery and development. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy provides unparalleled insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and their chemical environments. 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is a bifunctional molecule of significant interest, incorporating a rigid furan scaffold with versatile carboxylic acid and protected amine functionalities, making it a valuable intermediate for the synthesis of novel therapeutic agents.
Accurate structural confirmation of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological assays. This guide serves as an authoritative resource for scientists, explaining not just how to acquire and interpret the ¹³C NMR spectrum, but why specific methodologies are chosen to ensure data of the highest quality and reliability.
Foundational Principles: Structure and Expected Spectral Features
A robust interpretation of an NMR spectrum begins with a thorough analysis of the molecule's structure. By dissecting the compound into its constituent parts, we can predict the approximate chemical shift (δ) for each carbon atom based on established principles of shielding and deshielding effects.
Molecular Structure and Carbon Annotation
The structure of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid contains nine unique carbon environments, which should theoretically give rise to nine distinct signals in a broadband proton-decoupled ¹³C NMR spectrum. For clarity, the carbons are systematically numbered as follows:
Caption: Annotated structure of the target molecule.
Theoretical Chemical Shift Analysis
The electronegativity of neighboring atoms and the hybridization state of the carbon are the primary factors influencing its chemical shift.[1]
-
Carboxylic Acid Carbon (C1): The carbonyl carbon of a carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another. Its signal is expected in the range of 160-185 ppm .[2] For 2-furoic acid specifically, a value of ~159.8 ppm has been reported, which is slightly upfield due to the electron-donating nature of the furan ring.[3]
-
Furan Ring Carbons (C2, C3, C4, C5): Aromatic and heteroaromatic carbons typically resonate between 100-170 ppm .[4]
-
C2 & C5 (Substituted Carbons): These carbons are attached to the furan oxygen and an electron-withdrawing (C2) or electron-donating (C5, via the CH₂NH-Boc group) substituent. The oxygen's influence and the substitution will place them in the more deshielded region of the furan signals, likely between 140-155 ppm . The carbon (C2) attached to the carboxylic acid is expected to be the most downfield of the ring carbons.[3]
-
C3 & C4 (Unsubstituted Carbons): These carbons are less deshielded and are expected to appear further upfield, typically in the 110-125 ppm range.[3][5]
-
-
Methylene Carbon (C6): This benzylic-type carbon is attached to the furan ring and the nitrogen of the carbamate. Its chemical shift is influenced by both groups and is predicted to be in the 35-45 ppm range.[1][6]
-
Boc Protecting Group Carbons (C7, C8, C9):
-
C7 (Carbamate Carbonyl): The carbonyl of the Boc group is part of a carbamate linkage (O-C=O-N) and is characteristically found around 153-156 ppm .[7]
-
C8 (Quaternary Carbon): The quaternary carbon of the tert-butyl group is attached to an oxygen atom, which deshields it significantly. Its signal is expected around 79-82 ppm .[8]
-
C9 (Methyl Carbons): The three equivalent methyl carbons are highly shielded and will produce a single, intense peak in the upfield region, typically around 28-29 ppm .
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of a ¹³C NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate conditions that maximize signal-to-noise.[9]
Materials and Reagents
-
Sample: 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid (50-100 mg).[10] A higher concentration is preferable for ¹³C NMR to reduce acquisition time.[9]
-
NMR Tube: High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent), clean and free of scratches.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 0.6-0.7 mL).
-
Causality: DMSO-d₆ is an excellent choice for this molecule due to its ability to dissolve polar compounds containing carboxylic acids and amide-like functionalities. Its deuterated signal provides a stable lock for the spectrometer, and its residual proton and carbon signals are well-characterized, serving as a convenient secondary chemical shift reference (δ ~39.5 ppm for the carbon septet).[7]
-
-
Internal Standard (Optional): Tetramethylsilane (TMS).
-
Causality: TMS is the primary reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance located upfield of most organic signals.[11] However, for routine analysis, referencing to the solvent peak is often sufficient.
-
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 50-100 mg of the sample and transfer it to a small, clean vial.
-
Dissolution: Add ~0.7 mL of DMSO-d₆ to the vial. Vortex or gently warm the mixture to ensure complete dissolution. A clear, homogenous solution is essential for high-resolution spectra.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any solid particulates.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[9]
NMR Instrument Parameters
The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.
-
Experiment: ¹³C observe with broadband ¹H decoupling (e.g., zgpg30 or zgdc on Bruker systems).
-
Causality: Broadband proton decoupling collapses all ¹H-¹³C coupling, causing each unique carbon signal to appear as a sharp singlet. This simplifies the spectrum and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
-
Pulse Angle: 30-45°.
-
Causality: A smaller pulse angle allows for a shorter relaxation delay (D1) between scans without saturating the signals, which is particularly important for slowly relaxing quaternary carbons.
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Causality: This delay allows the carbon nuclei to return to thermal equilibrium between pulses, ensuring that the resulting peak intensities are more representative, although ¹³C NMR is not inherently quantitative without longer delays.
-
-
Acquisition Time (AQ): 1.0–1.5 seconds.
-
Number of Scans (NS): 1024-4096.
-
Causality: A large number of scans is required to achieve an adequate signal-to-noise ratio due to the low sensitivity of the ¹³C nucleus. The exact number will depend on the sample concentration and spectrometer performance.[12]
-
-
Temperature: 298 K (25 °C).
Data Interpretation and Analysis
Based on the theoretical principles and data from analogous structures, we can confidently assign the signals in the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectrum and Peak Assignment
The following table summarizes the predicted chemical shifts and provides a rationale for each assignment.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (Decoupled) | Rationale |
| C1 (COOH) | ~160.5 | Singlet (Quaternary) | Carboxylic acid carbonyl, deshielded. Consistent with substituted furoic acids.[3] |
| C7 (Boc C=O) | ~155.8 | Singlet (Quaternary) | Carbamate carbonyl, highly deshielded.[7] |
| C2 (Furan) | ~148.2 | Singlet (Quaternary) | Aromatic carbon attached to furan oxygen and electron-withdrawing COOH group. |
| C5 (Furan) | ~145.0 | Singlet (Quaternary) | Aromatic carbon attached to furan oxygen and CH₂ group. |
| C4 (Furan) | ~119.1 | Singlet (CH) | Unsubstituted furan carbon, shielded relative to C2/C5. |
| C3 (Furan) | ~112.8 | Singlet (CH) | Unsubstituted furan carbon, shielded relative to C2/C5. |
| C8 (Boc Quat. C) | ~79.5 | Singlet (Quaternary) | Quaternary carbon attached to oxygen, significantly deshielded. |
| C6 (CH₂) | ~38.7 | Singlet (CH₂) | Methylene carbon adjacent to aromatic ring and nitrogen.[1] |
| C9 (Boc CH₃) | ~28.4 | Singlet (CH₃) | Equivalent, shielded methyl carbons of the tert-butyl group. |
Key Structural Correlations
-
Quaternary Carbons: The spectrum should feature five weak signals corresponding to the five quaternary carbons (C1, C2, C5, C7, C8). These signals are inherently less intense because they lack attached protons and thus do not benefit as much from the NOE enhancement.[4]
-
High-Intensity Signals: The signal for the three equivalent methyl carbons (C9) at ~28.4 ppm is expected to be the most intense in the spectrum.
-
Solvent Signal: The characteristic septet of DMSO-d₆ at ~39.5 ppm provides a useful landmark and should not be mistaken for a sample peak.
Workflow Visualization
The process from sample preparation to final analysis follows a logical and systematic pathway, ensuring reproducibility and data integrity.
Caption: Standard workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid provides a definitive fingerprint of its carbon skeleton. A successful analysis hinges on a synergistic approach, combining a theoretical understanding of chemical shifts with a rigorously executed experimental protocol. The presence of nine distinct signals, including five low-intensity quaternary carbons and one high-intensity methyl carbon signal, in the predicted chemical shift regions confirms the structure's identity and purity. This guide equips researchers with the necessary expertise to confidently perform this analysis, ensuring the quality and integrity of a critical building block in the drug development pipeline.
References
-
Ugrinska, A., & Evans, D. H. (2003). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]
-
National Institute of Materials and Chemical Research. (n.d.). Spectral Data Base System for Organic Compounds (SDBS). Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
University of Reading. (n.d.). A Guide to Sample Preparation for the NMR Service. School of Chemistry, Food and Pharmacy - Research. Available at: [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, A. B. F., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]
-
Al-Soud, Y. A., et al. (2008). ¹H NMR and ¹³C NMR chemical shifts for the SCH₂ group of the S-alkylated derivatives. ResearchGate. Available at: [Link]
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- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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A Technical Guide to 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid (CAS No. 370493-27-9), a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, outlines a robust synthetic pathway from readily available precursors, discusses its applications as a molecular scaffold, and provides comprehensive protocols for its quality control and analysis. The guide is intended for chemists and pharmacologists who require a practical, in-depth understanding of this valuable synthetic intermediate.
Introduction and Molecular Overview
5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is a derivative of 2-furoic acid, featuring a Boc-protected aminomethyl group at the 5-position of the furan ring. This unique structure combines a rigid, planar furan scaffold with two key functional groups: a carboxylic acid amenable to amide bond formation, and a protected primary amine that can be selectively deprotected for subsequent elaboration.
The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, making this molecule an ideal intermediate for multi-step syntheses. Its structural attributes make it a valuable building block for introducing a furan-based spacer into peptides, small molecule drugs, and other complex organic structures.
Key Molecular Identifiers:
-
Chemical Name: 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
-
CAS Number: 370493-27-9
-
Molecular Formula: C₁₁H₁₅NO₅
-
Molecular Weight: 241.24 g/mol
Commercial Sourcing and Availability
Direct, off-the-shelf commercial availability of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is limited, and it is often categorized as a "made-to-order" or custom synthesis compound. Researchers requiring this molecule typically source it from companies specializing in custom chemical synthesis or procure the necessary precursors for in-house synthesis.
Several key precursors are widely available from major chemical suppliers, facilitating its laboratory-scale preparation.
| Precursor/Related Compound | Typical Suppliers | Notes |
| 5-(Hydroxymethyl)furfural (HMF) | Sigma-Aldrich, TCI, Alfa Aesar | A common bio-based starting material. |
| 2-Furoic Acid | Sigma-Aldrich, Fisher Scientific, Acros Organics | A readily available, inexpensive starting material.[1] |
| 5-(Aminomethyl)-2-furancarboxylic acid (AMFCA) | Custom Synthesis | The immediate precursor, sometimes available from specialized suppliers. |
| Di-tert-butyl dicarbonate (Boc₂O) | All major suppliers | The standard reagent for Boc protection. |
For researchers seeking to purchase the final compound, it is recommended to request quotes from vendors specializing in custom synthesis, such as PharmaBlock, WuXi AppTec, or Chem-Impex International. Lead times for custom synthesis can range from several weeks to months, depending on the scale and supplier workload.
Synthetic Strategy and Experimental Protocols
The most logical and cost-effective synthesis of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid involves a multi-step process starting from the widely available bio-derived platform chemical, 5-(hydroxymethyl)furfural (HMF). The overall strategy involves the sequential oxidation of the aldehyde, conversion of the hydroxyl group to an amine, and subsequent protection of the amine.
Overall Synthetic Workflow
The synthesis can be envisioned as a three-stage process:
-
Oxidation: Selective oxidation of the aldehyde group of HMF to a carboxylic acid to form 5-(hydroxymethyl)-2-furoic acid (HMFA).
-
Amination: Conversion of the primary alcohol of HMFA into a primary amine to yield 5-(aminomethyl)-2-furancarboxylic acid (AMFCA).
-
Protection: Protection of the amino group of AMFCA with a tert-butoxycarbonyl (Boc) group.
Caption: Synthetic pathway from HMF to the target molecule.
Detailed Experimental Protocol
Causality and Experimental Choices: This protocol is designed for robustness and utilizes common laboratory reagents. The choice of a two-step amination via an azide intermediate is often preferred over direct amination of the alcohol as it typically proceeds with higher yields and fewer side products, such as secondary amines. The final Boc protection is a standard, high-yielding transformation.
Protocol: Synthesis of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Step 1: Synthesis of 5-(Hydroxymethyl)-2-furoic acid (HMFA) from HMF
-
To a solution of 5-(hydroxymethyl)furfural (1.0 eq) in water, add a catalytic amount of Platinum on carbon (Pt/C, 5 wt%).
-
Pressurize the reaction vessel with oxygen (O₂) to 3-5 bar.
-
Heat the mixture to 60-80°C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction, vent the oxygen, and filter the mixture through a pad of Celite to remove the catalyst.
-
Acidify the aqueous filtrate with 2M HCl to a pH of ~2. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield HMFA as a white or off-white solid.
Step 2: Synthesis of 5-(Azidomethyl)-2-furoic acid
-
Suspend HMFA (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 2-3 hours.
-
Quench the reaction with water and extract the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60°C for 4-6 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude azido intermediate, which can often be used without further purification.
Step 3: Synthesis of 5-(Aminomethyl)-2-furoic acid (AMFCA)
-
Dissolve the crude 5-(azidomethyl)-2-furoic acid from the previous step in methanol.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 8-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain AMFCA.
Step 4: Synthesis of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
-
Suspend AMFCA (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add a base such as sodium bicarbonate (NaHCO₃, 2.5 eq) or triethylamine to adjust the pH to 8-9.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Stir the reaction at room temperature for 12-24 hours.
-
Once the reaction is complete, wash the mixture with a nonpolar solvent like hexanes or ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography or recrystallization if necessary to yield the final product.
Applications in Medicinal Chemistry and Drug Discovery
The structural features of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid make it a versatile building block for constructing complex molecules with potential therapeutic applications.
-
Peptidomimetics and Linkers: The molecule can be incorporated into peptide sequences to introduce a rigid, non-natural spacer. The carboxylic acid can be coupled to an amine terminus, and following Boc deprotection, the newly freed amine can be coupled to a carboxylic acid, effectively acting as a constrained dipeptide isostere.
-
Scaffold Decoration: The furan ring serves as a rigid core that can be further functionalized. The carboxylic acid and the amine (after deprotection) act as two orthogonal handles for introducing diverse substituents, enabling the exploration of chemical space in lead optimization campaigns.
-
Inhibitor Design: Furan-based scaffolds have been explored in various therapeutic areas. For instance, derivatives of 5-phenyl-furan-2-carboxylic acid have been identified as potential antitubercular agents that target iron acquisition in mycobacteria.[2][3] Similarly, other Boc-protected amino acids are crucial in synthesizing growth hormone secretagogues.[4] The title compound provides a key starting point for developing analogous inhibitors.
Caption: Role as a bifunctional linker in synthesis.
Quality Control and Analytical Characterization
Ensuring the purity and identity of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is critical for its successful application in synthesis. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Method | Expected Results |
| ¹H NMR | Carboxylic Acid Proton (COOH): Broad singlet, ~12-13 ppm. Furan Protons (CH): Two doublets, ~6.5-7.5 ppm. Methylene Protons (CH₂): Doublet (coupled to NH), ~4.3-4.5 ppm. Amine Proton (NH): Broad triplet, ~5.0-5.5 ppm. tert-Butyl Protons (C(CH₃)₃): Singlet, ~1.4 ppm. |
| ¹³C NMR | Carboxylic Carbonyl (C=O): ~160-165 ppm. Boc Carbonyl (C=O): ~156 ppm. Furan Carbons: Four signals between ~110-160 ppm. Boc Quaternary Carbon (C(CH₃)₃): ~80 ppm. Methylene Carbon (CH₂): ~35-40 ppm. tert-Butyl Carbons (CH₃): ~28 ppm. |
| HPLC/LC-MS | A single major peak (>95% purity) on a C18 reverse-phase column. The mass spectrum should show the expected [M+H]⁺ or [M-H]⁻ ion. |
| FTIR (cm⁻¹) | O-H stretch (acid): Broad, ~2500-3300. N-H stretch (carbamate): ~3300-3500. C=O stretch (acid & carbamate): Strong, ~1680-1720. C-O stretch: ~1150-1250. |
Standard HPLC Protocol for Purity Assessment
Rationale: This reverse-phase HPLC method provides excellent separation for polar acidic compounds. The use of a TFA modifier ensures good peak shape for the carboxylic acid, and UV detection is highly sensitive for the furan ring system.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is not widely available, data from analogous compounds like 2-furoic acid suggest appropriate handling procedures.[1]
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Handle with care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses. When handling the solid powder, use a fume hood to avoid inhalation.
-
Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended to prevent potential degradation.
References
-
Fisher Scientific. 5-tert-Butyl-2-methyl-3-furoic acid, 97%. [Link]
-
Royal Society of Chemistry. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry. [Link]
-
Royal Society of Chemistry. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Advances. [Link]
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. [Link]
-
ResearchGate. Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. [Link]
-
mediaTUM. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. [Link]
-
PubMed. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. [Link]
-
ResearchGate. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. [Link]
-
Vitas Analytical Services. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%. [Link]
-
Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. [Link]
-
National Institutes of Health. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]
-
SQUARIX. methyl 2-{(1R)-1-[(tert-butoxycarbonyl)amino]ethyl}. [Link]
-
NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]
-
MDPI. Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). [Link]
-
PerkinElmer. Furanic Compounds Determination in HPLC. [Link]
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- 4. (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Application of the Boc Protecting Group in the Synthesis of Furoic Acid Derivatives
Abstract
Furoic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise functionalization of the furan ring is paramount for modulating pharmacological activity. This technical guide provides an in-depth exploration of the multifaceted role of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of aminofuroic acid derivatives. Moving beyond its conventional role as a simple amine mask, we dissect its strategic application in enabling selective transformations of the carboxylic acid moiety and, critically, as a powerful directing group for the regioselective functionalization of the furan ring via directed ortho-metalation (DoM). This whitepaper offers researchers, scientists, and drug development professionals a synthesis of mechanistic principles, field-proven insights, and detailed experimental protocols to leverage the Boc group for the efficient construction of complex furoic acid-based molecular architectures.
Introduction: The Furoic Acid Scaffold and the Imperative for Controlled Synthesis
The furan-2-carboxylic acid (furoic acid) framework is a cornerstone in drug design, present in a wide array of pharmaceuticals ranging from antibiotics to anti-inflammatory agents.[1] Its utility stems from its bioisosteric relationship with other aromatic systems, its capacity for hydrogen bonding, and its rigid structure, which can favorably orient substituents for interaction with biological targets. However, the synthesis of polysubstituted furoic acid derivatives presents significant challenges related to regioselectivity. The inherent reactivity of the furan ring and the presence of multiple functional groups, such as amines and carboxylic acids, necessitate a robust and strategic synthetic plan.
Protecting group chemistry is fundamental to achieving this control.[2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, only to be removed later in the synthetic sequence.[2] Among the arsenal of protecting groups available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands out for its reliability, mild application and removal conditions, and its unique ability to influence the reactivity of adjacent positions.[3] This guide will focus on the strategic deployment of the Boc group in the context of aminofuroic acid derivatives, a critical subclass of these valuable synthetic intermediates.
The Dual Strategic Roles of the Boc Group in Furoic Acid Chemistry
In the synthesis of aminofuroic acid derivatives, the Boc group serves two primary, strategic functions:
-
Inert Masking for Carboxyl Group Manipulation: The primary and most intuitive role is the protection of the amino group as a carbamate.[1] This transformation effectively neutralizes the nucleophilicity and basicity of the amine, thereby preventing unwanted side reactions during subsequent manipulations of the carboxylic acid, such as esterification, reduction, or amide bond formation.
-
Regiocontrol via Directed ortho-Metalation (DoM): A more advanced and powerful application is the use of the N-Boc group as a Directed Metalation Group (DMG). The DMG coordinates to an organolithium base, facilitating the deprotonation of a specific, adjacent C-H bond on the furan ring. This generates a potent nucleophilic intermediate that can be trapped with various electrophiles, allowing for the precise installation of substituents at a position that might otherwise be inaccessible.
This dual utility makes the Boc group an indispensable tool for building molecular complexity on the furoic acid scaffold.
Boc Protection of Aminofuroic Acids: Mechanism and Protocol
The introduction of the Boc group onto an aminofuroic acid is a straightforward and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
Mechanism of Protection
The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion. This unstable anion can either deprotonate the newly formed carbamate or decompose into carbon dioxide and the tert-butoxide anion, which then acts as the base to complete the reaction.
Caption: Mechanism of Boc protection of an amine using (Boc)₂O.
Self-Validating Experimental Protocol: Boc Protection of 3-Aminofuran-2-carboxylic Acid
This protocol describes a standard procedure for the protection of an aminofuroic acid. The workup is designed to effectively remove unreacted starting materials and byproducts, ensuring a high purity of the desired product.
Materials:
-
3-Aminofuran-2-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, suspend 3-aminofuran-2-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (3.0 eq) to the suspension and stir vigorously.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench and Acidification: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH of the aqueous layer is ~2-3. This step protonates the carboxylate and decomposes excess NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-aminofuran-2-carboxylic acid.
-
Purification: If necessary, purify the product by recrystallization or column chromatography on silica gel.
Causality Behind Choices:
-
Solvent System (THF/Water): The mixed solvent system is crucial for dissolving both the polar amino acid salt and the nonpolar (Boc)₂O, facilitating an efficient reaction.
-
Base (NaHCO₃): Sodium bicarbonate is a mild base, sufficient to deprotonate the ammonium intermediate and neutralize the acid formed during the reaction without causing significant hydrolysis of the (Boc)₂O reagent.
-
Acidic Workup: Acidification is critical to protonate the furoic acid carboxylate, rendering the product soluble in the organic extraction solvent (EtOAc) and separating it from inorganic salts.
Strategic Functionalization via Directed ortho-Metalation (DoM)
The N-Boc group is a potent directed metalation group (DMG). On a furan ring, which is a π-excessive heterocycle, lithiation typically occurs at the most acidic C-H bond, which is adjacent to the heteroatom (C2 or C5). However, a powerful DMG can override this inherent reactivity.
The Principle of DoM with an N-Boc Group
In the case of N-Boc-3-aminofuran-2-carboxylic acid, the synthetic strategy involves a sequence of key steps illustrated below. The process begins with the deprotonation of the most acidic protons, followed by the crucial directed lithiation step, and concludes with an electrophilic quench to install the desired functionality.
Caption: Synthetic workflow for DoM of an N-Boc aminofuroic acid.
The first two equivalents of the strong base (sec-butyllithium, often complexed with TMEDA to increase its reactivity) will rapidly deprotonate the two most acidic protons: the carboxylic acid and the carbamate N-H. This forms a dilithio species. The Boc group, through coordination with the lithium cation, then directs the deprotonation of the C4 position of the furan ring, which is ortho to the directing group. This forms a trilithiated intermediate, which can be trapped with a suitable electrophile.
Self-Validating Experimental Protocol: C4-Iodination of N-Boc-3-aminofuran-2-carboxylic acid
This protocol provides a representative example of a DoM/quench sequence. Iodination is a common transformation as the resulting aryl iodide is a versatile handle for further cross-coupling reactions.
Materials:
-
N-Boc-3-aminofuran-2-carboxylic acid
-
sec-Butyllithium (s-BuLi) (in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add a solution of N-Boc-3-aminofuran-2-carboxylic acid (1.0 eq) in anhydrous THF to the cooled flask.
-
Base Addition: Add TMEDA (2.5 eq) followed by the slow, dropwise addition of s-BuLi (2.5 eq). Stir the solution at -78 °C for 1 hour. The solution will typically change color, indicating the formation of the lithiated species.
-
Lithiation: Allow the reaction mixture to warm slowly to -20 °C and stir for an additional 2-3 hours to ensure complete C4-lithiation.
-
Electrophilic Quench: Cool the mixture back down to -78 °C. Add a solution of iodine (1.5 eq) in anhydrous THF dropwise. Stir at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Add water and a solution of sodium thiosulfate to quench any remaining iodine. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-iodo-N-Boc-3-aminofuran-2-carboxylic acid.
Causality Behind Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources like water. Strict anhydrous conditions are mandatory for success.
-
Low Temperature (-78 °C): The initial deprotonation and the electrophilic quench are performed at very low temperatures to prevent side reactions and decomposition of the highly reactive organolithium intermediates.
-
TMEDA: This chelating diamine breaks up the oligomeric aggregates of s-BuLi, increasing its basicity and kinetic reactivity, which is often necessary for deprotonating less acidic C-H bonds.
-
s-BuLi vs. n-BuLi: sec-Butyllithium is a stronger, more sterically hindered base than n-butyllithium, which can be advantageous for achieving clean deprotonation without competing nucleophilic addition.
Boc Group Deprotection: Unveiling the Functionalized Core
The final step in many synthetic sequences is the removal of the Boc group to reveal the free amine. The acid-lability of the Boc group allows for its selective removal under conditions that often leave other functional groups, such as esters or amides, intact.[4]
Deprotection Conditions and Mechanistic Considerations
The most common methods for Boc deprotection involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically fragments to isobutylene and a proton. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Data Summary: Common Boc Deprotection Conditions
| Reagent System | Solvent | Temperature (°C) | Typical Time | Key Considerations |
| 20-50% TFA | Dichloromethane (DCM) | 0 to 25 | 15 min - 2 h | Highly effective and fast. TFA is volatile but corrosive.[5] |
| 4 M HCl | 1,4-Dioxane or EtOAc | 0 to 25 | 1 - 4 h | Product precipitates as HCl salt, aiding purification.[2] |
| Acetyl Chloride | Methanol | 0 to 25 | 1 - 6 h | Generates HCl in situ. Good for acid-sensitive substrates. |
| Thermal | Dioxane, Toluene | 100 - 240 | 30 min - 12 h | Acid-free method, useful for highly acid-sensitive molecules.[6] |
Self-Validating Experimental Protocol: Deprotection using HCl in Dioxane
This protocol is widely used due to its clean reaction profile and the convenient isolation of the product as its hydrochloride salt.
Materials:
-
N-Boc protected aminofuroic acid derivative
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the N-Boc protected aminofuroic acid derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) or use it neat if it is an oil.
-
Acid Addition: Add the 4 M HCl solution in 1,4-dioxane (5-10 eq) to the substrate at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. The product hydrochloride salt will often precipitate from the solution.
-
Isolation: Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.
-
Filtration: Collect the solid product by vacuum filtration, wash it thoroughly with diethyl ether to remove any non-polar impurities, and dry in vacuo.
Conclusion and Future Outlook
The tert-butoxycarbonyl group is far more than a simple placeholder in the synthesis of furoic acid derivatives. Its strategic application provides chemists with a powerful toolkit for achieving high levels of regiocontrol and synthetic efficiency. By serving as a robust protecting group, it facilitates the selective modification of the carboxylic acid function. More significantly, its role as a directed metalation group unlocks the ability to functionalize the furan ring with surgical precision. The protocols and mechanistic insights detailed in this guide provide a framework for the rational design and execution of synthetic routes toward novel, highly functionalized furoic acid derivatives for applications in drug discovery and materials science. As the demand for complex molecular architectures continues to grow, the strategic and intelligent application of protecting groups like Boc will remain a cornerstone of successful chemical synthesis.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Beilstein Journals. [Link]
-
Reactions of substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes with benzothiazolium salts. PubMed. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
tert-Butyl N-(thiophen-2-yl)carbamate. PMC - NIH. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Introduction: Navigating the Intricacies of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth analysis and a detailed protocol for the Suzuki-Miyaura coupling of a complex and highly functionalized substrate: 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid. This molecule, possessing a heteroaromatic furan core, a Boc-protected amine, and a carboxylic acid, presents a unique set of challenges that necessitate a carefully designed reaction strategy.
The presence of a carboxylic acid can sometimes interfere with the catalytic cycle, and the Boc-protecting group's stability under basic conditions must be considered. Furthermore, the furan ring itself can have distinct reactivity patterns in palladium-catalyzed reactions. This document will dissect these challenges and provide a robust, field-proven protocol for the successful synthesis of 5-aryl-2-furoic acid derivatives, valuable scaffolds in medicinal chemistry and materials science.
Mechanistic Considerations and Strategic Choices
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The successful execution of this cycle with our target substrate hinges on the judicious selection of catalyst, base, and solvent to navigate the potential pitfalls presented by the molecule's functional groups.
The Challenge of the Carboxylic Acid Group
The carboxylic acid moiety is the most critical functionality to consider. Under the basic conditions typically required for the transmetalation step, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species. To mitigate this, the choice of base is paramount. While strong bases like NaOH can be effective in some Suzuki couplings, they can be detrimental in the presence of sensitive functional groups. Milder inorganic bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or potassium phosphate (K₃PO₄) are often preferred when dealing with substrates bearing acidic protons.[4] Anhydrous conditions can also be beneficial in minimizing side reactions.
Stability of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, known for its stability to a wide range of reaction conditions. Generally, the Boc group is stable under the basic conditions employed in Suzuki-Miyaura reactions.[5][6] However, prolonged exposure to strong bases or high temperatures could lead to its partial or complete removal. Therefore, the reaction conditions should be optimized to be as mild as possible while still achieving a reasonable reaction rate.
Reactivity of the Furan Core
The furan ring is an electron-rich heterocycle that can participate in various palladium-catalyzed reactions. In the context of Suzuki coupling, the primary concern is ensuring selective coupling at the desired position (presumably a halogenated precursor at the 5-position) without undesired side reactions on the furan ring itself. The choice of a suitable palladium catalyst and ligand is crucial for achieving high selectivity and yield.
Recommended Catalytic Systems
The selection of the palladium catalyst and its associated ligand is critical for a successful Suzuki-Miyaura coupling. For heteroaromatic substrates, catalyst systems employing bulky, electron-rich phosphine ligands have shown great efficacy.
| Catalyst System | Ligand | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available and effective for a range of couplings. |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Often provides good yields with heteroaromatic substrates. |
| Pd₂(dba)₃ with XPhos or SPhos | Buchwald-type ligands | Highly active for challenging couplings, including those with heteroaryl chlorides. |
For the coupling of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, a catalyst system that is both highly active and tolerant of the carboxylic acid functionality is required. While Pd(PPh₃)₄ is a good starting point, a more modern catalyst system like PdCl₂(dppf) or a Buchwald-type catalyst may offer superior performance.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-{[(tert-butoxycarbonyl)amino]methyl}furoic acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-bromo precursor of the target molecule with an arylboronic acid. Researchers should note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Reagents and Materials
-
5-bromo-2-{[(tert-butoxycarbonyl)amino]methyl}furoic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture or Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-{[(tert-butoxycarbonyl)amino]methyl}furoic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.02-0.05 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-{[(tert-butoxycarbonyl)amino]methyl}furoic acid.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider screening different palladium catalysts and ligands. Increasing the temperature or reaction time may also be beneficial. Ensure thorough degassing of the reaction mixture to prevent catalyst deactivation.
-
Side Reactions: The formation of homocoupled products (Ar-Ar or Ar'-Ar') can sometimes be observed. Adjusting the stoichiometry of the reactants or changing the catalyst system may help to minimize these side reactions.
-
Decarboxylation: While less common in non-decarbonylative Suzuki couplings, decarboxylation could occur under harsh conditions. If loss of the carboxylic acid group is observed, employing milder bases and lower reaction temperatures is recommended.
-
Purification: The product, being a carboxylic acid, may be challenging to purify by standard silica gel chromatography. The use of a small amount of acetic acid in the eluent can sometimes improve the separation. Alternatively, converting the carboxylic acid to its methyl ester prior to coupling and then hydrolyzing it back to the acid after purification is a common strategy to circumvent this issue.
Conclusion
The Suzuki-Miyaura coupling of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is a challenging yet feasible transformation. By carefully selecting the catalyst, base, and solvent system, researchers can successfully synthesize the desired 5-aryl-2-furoic acid derivatives while preserving all the sensitive functional groups. The protocol and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to tackle this complex coupling reaction and unlock the potential of these valuable molecular scaffolds.
References
-
Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journals. Retrieved January 26, 2026, from [Link]
-
Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. Retrieved January 26, 2026, from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
A scalable carboxylation route to furan-2,5-dicarboxylic acid. (2017). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. (2021). NIH. Retrieved January 26, 2026, from [Link]
-
Do carboxylic acids interfere with Suzukis? (2021). Reddit. Retrieved January 26, 2026, from [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved January 26, 2026, from [Link]
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the usefulness of new solvents. (2020). Beilstein Journals. Retrieved January 26, 2026, from [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2017). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020). Chemistry – A European Journal. Retrieved January 26, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. (2014). PubMed. Retrieved January 26, 2026, from [Link]
-
ChemInform Abstract: A Convenient Synthesis of 5‐Aryl‐ and 5‐Heteroaryl‐2‐furaldehydes by the Cross‐Coupling Reaction of Organozincs. (n.d.). Sci-Hub. Retrieved January 26, 2026, from [Link]
-
Methyl 2‐Furoate: An Alternative Reagent to Furan for Palladium‐Catalysed Direct Arylation. (n.d.). Sci-Hub. Retrieved January 26, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. (2016). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Palladium-catalyzed dearomatizing 2,5-alkoxyarylation of furan rings: diastereospecific access to spirooxindoles. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). PubMed. Retrieved January 26, 2026, from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. (2014). NIH. Retrieved January 26, 2026, from [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Suzuki-miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Effect of polar solvents on Suzuki cou- pling reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. Retrieved January 26, 2026, from [Link]
- WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (n.d.). Google Patents.
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). YouTube. Retrieved January 26, 2026, from [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. Retrieved January 26, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 26, 2026, from [Link]
-
Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). Scilit. Retrieved January 26, 2026, from [Link]
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- 2. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
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- 6. Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species | Scilit [scilit.com]
Application Note & Protocol: Synthesis of Furan-Containing Peptidomimetics for Drug Discovery
Abstract
Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The furan ring is a privileged scaffold in medicinal chemistry, serving as a versatile bioisosteric replacement for amide bonds or aromatic amino acid side chains.[1][2] Its incorporation into peptide frameworks can enforce conformational rigidity, enhance binding affinity, and improve pharmacokinetic profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies for creating furan-containing peptidomimetics. We detail field-proven protocols for the Paal-Knorr synthesis, multicomponent reactions (MCRs), and metal-catalyzed cross-couplings, explaining the causal logic behind experimental choices and providing robust methods for purification and characterization to ensure scientific integrity.
Foundational Concepts in Furan-Based Peptidomimetic Design
The Furan Scaffold as a Bioisostere
The strategic replacement of a chemical moiety within a bioactive molecule with another that retains similar physical and chemical properties is known as bioisosterism. The furan ring is an effective bioisostere for several key peptide components:
-
Amide Bond Surrogate: A 2,5-disubstituted furan can mimic the trans-amide bond's geometry and vectoral display of substituents, while eliminating the hydrolytically labile amide linkage and the hydrogen bond donor capability. This modification can drastically increase a compound's resistance to proteolytic degradation.
-
Phenylalanine/Tyrosine Mimic: A 3-(2-furyl)alanine residue can be used to replace aromatic amino acids like Phe or Tyr.[3] The furan ring occupies a similar chemical space but possesses a distinct electronic profile, potentially leading to novel binding interactions within a receptor pocket.
The choice to incorporate a furan is thus a deliberate design element aimed at modulating a peptide's structure-activity relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
General Retrosynthetic Approaches
The synthesis of a furan-containing peptidomimetic can be approached from two primary directions:
-
Pre-formed Furan Core: Synthesize a furan-containing amino acid or a similar building block first, which is then incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis (SPPS/LPPS).
-
Post-assembly Furan Formation: Construct the furan ring from acyclic precursors already attached to a peptide backbone or a key amino acid derivative.
This guide will focus on protocols that generate versatile furan-containing building blocks, which offer the most modularity for subsequent peptide synthesis.
Key Synthetic Strategies & Protocols
We present three robust and widely applicable strategies for synthesizing furan-containing building blocks. Each protocol is designed to be a self-validating system, concluding with essential characterization checkpoints.
Strategy A: Paal-Knorr Synthesis from Amino Acid-Derived 1,4-Dicarbonyls
The Paal-Knorr synthesis is arguably the most classic and reliable method for constructing the furan ring, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4][5][6] This approach is ideal for creating symmetrically or unsymmetrically substituted furan cores from readily available starting materials.
Causality & Experimental Insight: The success of this reaction hinges on the efficient formation of the 1,4-dicarbonyl precursor and its subsequent cyclization without racemizing adjacent stereocenters. While strong protic acids can be used, dehydrating agents like Lawesson's reagent or phosphorus pentoxide often provide higher yields under milder conditions, which is critical when working with sensitive amino acid derivatives.[5][7] Lawesson's reagent is particularly effective as it acts as both a thionating and dehydrating agent, though for furan synthesis, its dehydrative properties are harnessed under specific conditions.[8][9]
Caption: Paal-Knorr workflow for furan-amino acid synthesis.
This protocol describes the synthesis of a furan amino acid where the furan acts as a dipeptide isostere.
Step 1: Synthesis of 1,4-Dicarbonyl Precursor
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add N-Boc-glycine (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Activation: Cool the solution to -15 °C (salt/ice bath). Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylmorpholine (NMM, 2.5 eq). Slowly add isobutyl chloroformate (1.1 eq) and stir for 30 minutes.
-
Weinreb Amide Formation: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography to yield the N-Boc-glycine Weinreb amide.
-
Grignard Addition: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C. Add a solution of 3-butenylmagnesium bromide (1.2 eq in THF) dropwise. Stir at 0 °C for 2 hours.
-
Workup & Ozonolysis: Quench carefully with saturated NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Dissolve the crude product in CH₂Cl₂/MeOH (9:1) and cool to -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge with N₂ gas, then add dimethyl sulfide (DMS, 3.0 eq). Allow to warm to room temperature and stir overnight. Concentrate in vacuo to yield the crude 1,4-dicarbonyl precursor.
Step 2: Paal-Knorr Cyclization
-
Setup: Dissolve the crude 1,4-dicarbonyl from the previous step in anhydrous toluene (0.1 M).
-
Dehydration: Add phosphorus pentoxide (P₂O₅, 2.0 eq) portion-wise.
-
Safety Note: P₂O₅ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
-
Reaction: Heat the mixture to 80 °C and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully pour it over ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to obtain the target N-Boc-protected furan amino acid derivative.
Characterization Checkpoint:
-
¹H NMR: Expect characteristic signals for the furan protons between 6.0-7.5 ppm.
-
¹³C NMR: Furan carbons typically appear between 105-155 ppm.
-
HRMS: Confirm the exact mass to verify the elemental composition.
Strategy B: Ugi Multicomponent Reaction for Rapid Scaffolding
Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the rapid assembly of complex molecules in a single step.[10] The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide scaffold.[11][12] By using furfural (an aldehyde derived from biomass) as a component, a furan ring can be readily incorporated.[13][14]
Causality & Experimental Insight: The Ugi reaction's efficiency stems from its convergent nature and the irreversible Mumm rearrangement that drives the reaction to completion.[10] The reaction is often performed in polar solvents like methanol to facilitate the formation of the initial ionic intermediates.[10] This strategy is exceptionally valuable for generating libraries of compounds for screening, as varying each of the four components allows for extensive chemical diversity.
Caption: Ugi four-component reaction for rapid synthesis.
Step 1: Reaction Setup
-
To a 50 mL round-bottom flask, add the amine component (e.g., Methyl L-alaninate hydrochloride, 1.0 eq) and methanol (0.5 M). Add triethylamine (1.1 eq) to neutralize the salt.
-
Add the carboxylic acid component (e.g., acetic acid, 1.0 eq).
-
Add the aldehyde component (2-furfural, 1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
Step 2: Isocyanide Addition
-
Add the isocyanide component (e.g., tert-Butyl isocyanide, 1.05 eq) dropwise to the stirring solution.
-
Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.
-
-
Seal the flask and stir at room temperature for 24-48 hours. Monitor the reaction progress by LC-MS.
Step 3: Workup and Purification
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final Ugi product.
Characterization Checkpoint:
-
¹H NMR & ¹³C NMR: Verify the presence of signals corresponding to all four input components and the newly formed amide bonds.
-
HRMS: Confirm the molecular formula, which will be the sum of all reactants minus one molecule of water.
Strategy C: Metal-Catalyzed Cross-Coupling for Late-Stage Functionalization
For creating highly diverse libraries, late-stage functionalization is a powerful strategy. This involves synthesizing a core furan scaffold bearing a handle for modification, such as a halogen atom, and then using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.[15][16]
Causality & Experimental Insight: Palladium- and copper-catalyzed reactions are workhorses of modern organic synthesis due to their high functional group tolerance and reliability.[15][17] The key is to first prepare a versatile building block, like a 2-bromo-5-formylfuran, which can then be coupled with various boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig). The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
This protocol assumes the starting material, methyl 5-bromofuran-2-carboxylate, is available or synthesized via standard methods.[18]
Step 1: Setup for Suzuki Coupling
-
In a Schlenk flask, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).
-
Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water (0.1 M).
Step 2: Reaction and Monitoring
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction to 90 °C and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-12 hours.
Step 3: Workup and Purification
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via flash chromatography to isolate the 2,5-disubstituted furan product.
Purification and Characterization Summary
Rigorous purification and characterization are non-negotiable for ensuring the integrity of synthetic compounds intended for biological testing.
| Technique | Purpose & Key Observations |
| Flash Chromatography | Primary method for purifying reaction mixtures. Use gradients of hexanes/ethyl acetate or CH₂Cl₂/methanol. |
| HPLC | High-Performance Liquid Chromatography. Essential for assessing final compound purity (>95% is standard for biological assays) and for preparative purification of challenging mixtures. |
| ¹H NMR | Confirms the proton framework of the molecule. Look for characteristic furan proton shifts (α-protons: ~7.2-7.5 ppm; β-protons: ~6.2-6.5 ppm) and verify the integration of all signals. |
| ¹³C NMR | Confirms the carbon backbone. Furan carbons appear in the aromatic region (~105-155 ppm). |
| HRMS | High-Resolution Mass Spectrometry (e.g., ESI-TOF). Provides the exact mass of the synthesized molecule, confirming its elemental composition to within a few ppm. This is a critical validation step. |
| FT-IR | Infrared Spectroscopy. Useful for identifying key functional groups, such as the disappearance of a carbonyl stretch (~1700 cm⁻¹) and the appearance of furan ring vibrations (~1500-1600 cm⁻¹). |
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low yield in Paal-Knorr | Incomplete precursor formation; harsh cyclization conditions degrading the product. | Confirm precursor purity before cyclization. Use milder dehydrating agents (e.g., trifluoroacetic acid, Burgess reagent) at lower temperatures. |
| Epimerization at α-carbon | Use of strong base or prolonged heating. | Use non-nucleophilic bases like DBU or Hunig's base. Minimize reaction times and temperatures whenever possible. |
| Ugi reaction fails to start | Impure reagents; low quality isocyanide; amine salt not fully neutralized. | Use freshly distilled aldehydes and high-purity isocyanides. Ensure complete neutralization of amine salts before adding other components. |
| Poor reproducibility in Suzuki coupling | Inactive catalyst; insufficient degassing. | Use fresh palladium catalyst. Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Army Research Laboratory. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
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Li, J., et al. (2015). Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3561-3565. Retrieved from [Link]
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ResearchGate. (n.d.). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. Retrieved from [Link]
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Chakraborty, T. K., et al. (2000). Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid. The Journal of Organic Chemistry, 65(20), 6441-6457. Retrieved from [Link]
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MDPI. (2023). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Molecules, 28(14), 5369. Retrieved from [Link]
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O'Brien, A. G., et al. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 86(17), 11951-11961. Retrieved from [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]
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ResearchGate. (n.d.). Modification of organic compounds with Lawesson's reagent. Retrieved from [Link]
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Yadav, S. K., et al. (2016). Preparation and Characterization of Novel Furan-Based Polyimides. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Inam, M. A., & Gawas, P. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Chemistry, 3(4), 1215-1243. Retrieved from [Link]
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DeMartino, M. (2003). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. Retrieved from [Link]
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Gheyle, W., et al. (2017). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Retrieved from [Link]
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Padwa, A. (2005). Furan as a versatile synthon. Accounts of Chemical Research, 38(10), 775-786. Retrieved from [Link]
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MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]
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O'Brien, A. G., et al. (2019). A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. Chemical Communications, 55(64), 9454-9457. Retrieved from [Link]
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Yokoyama, Y., et al. (2004). Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. Biopolymers, 76(5), 375-391. Retrieved from [Link]
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de la Torre, D., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(24), 5847. Retrieved from [Link]
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Halstenberg, S., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1382. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Retrieved from [Link]
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Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved from [Link]
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White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]
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Encyclopedia.pub. (2022). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved from [Link]
-
jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Retrieved from [Link]
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Rissanen, S. M., et al. (2023). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports, 13(1), 1693. Retrieved from [Link]
-
Zhu, S., et al. (2018). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. ACS Catalysis, 8(5), 4141-4147. Retrieved from [Link]
-
Chen, Z., et al. (2024). Expression, purification, and characterization of anuran saxiphilins using thermofluor, fluorescence polarization, and isothermal titration calorimetry. STAR Protocols, 5(1), 102792. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Retrieved from [Link]
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ACS Publications. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Retrieved from [Link]
-
Raines Lab. (2011). An Evaluation of Peptide-Bond Isosteres. Retrieved from [Link]
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Application Note: A Guide to In-Process Reaction Monitoring for the Efficient Synthesis of Peptides Incorporating 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Abstract
The incorporation of non-proteinogenic amino acids is a critical strategy in modern drug discovery for modulating the pharmacological properties of peptide-based therapeutics. 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid represents a unique building block that can introduce a novel scaffold into a peptide sequence. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective in-process monitoring of solid-phase peptide synthesis (SPPS) when incorporating this specific moiety. We will delve into the causality behind experimental choices, provide detailed protocols for qualitative and quantitative monitoring, and offer insights into data interpretation to ensure high-yield and high-purity synthesis of the target peptide.
Introduction: The Challenge of Incorporating Novel Building Blocks
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the stepwise addition of amino acids to a growing chain anchored to a solid support.[1] The most prevalent strategy, Fmoc/tBu chemistry, relies on the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups for side-chain protection, offering an orthogonal protection scheme.[2][3]
While the synthesis of peptides using standard proteinogenic amino acids is well-established, the incorporation of novel, non-proteinogenic building blocks like 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid presents unique challenges. These molecules may exhibit different steric and electronic properties, potentially leading to incomplete coupling reactions. Therefore, diligent in-process reaction monitoring is not just a quality control measure but an essential part of the synthetic process to troubleshoot and optimize conditions in real-time.[4] This guide will focus on two primary monitoring techniques: the qualitative Kaiser test and quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Foundational Principles of SPPS Reaction Monitoring
Effective reaction monitoring in SPPS hinges on assessing the completion of two critical steps in each cycle: the deprotection of the Nα-Fmoc group and the subsequent coupling of the incoming amino acid.
-
Fmoc Deprotection: This step exposes the free amine of the N-terminal amino acid on the resin-bound peptide, making it available for the next coupling reaction. The removal of the Fmoc group is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] The completion of this step can be monitored by quantifying the UV absorbance of the dibenzofulvene-piperidine adduct that is released.[2][6]
-
Amino Acid Coupling: This is the formation of the amide bond between the free N-terminal amine of the peptide chain and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is typically mediated by a coupling reagent. Incomplete coupling can lead to the formation of deletion sequences, which are often difficult to separate from the desired product.[]
The incorporation of a sterically demanding or electronically modified building block like 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid can significantly impact the kinetics of the coupling reaction. Therefore, a robust monitoring strategy is paramount.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin.[8][9] It is an invaluable tool for qualitatively assessing the completion of a coupling reaction. The test is based on the reaction of ninhydrin with primary amines, which produces an intense blue color (Ruhemann's purple).[10]
Interpreting Kaiser Test Results
-
Positive Result (Intense Blue Color): Indicates the presence of a significant amount of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, suggesting a complete coupling reaction.[10]
-
Faint Blue Color: Suggests a largely complete but not perfect coupling, warranting consideration of a second coupling step.
It is crucial to note that the Kaiser test is not reliable for N-terminal secondary amines like proline.[9]
Protocol: Kaiser Test for Monitoring the Coupling of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
Reagents:
-
Solution A: 16.5 mg of KCN dissolved in 25 mL of deionized water. Dilute 1 mL of this solution with 49 mL of pyridine.[11]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[11]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[11]
Procedure:
-
After the coupling reaction of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, take a small sample of the resin (10-15 beads) and place it in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Observe the color of the beads and the solution. An intense blue color indicates incomplete coupling and the need for a second coupling or capping of the unreacted amines. A yellow or colorless result indicates a successful coupling.[10]
Quantitative Monitoring: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
While the Kaiser test provides a rapid qualitative assessment, RP-HPLC offers a quantitative measure of the reaction's progress and the purity of the crude peptide product.[12][13] This technique separates components of a mixture based on their hydrophobicity.[14] For reaction monitoring, a small amount of the peptide is cleaved from the resin, and the resulting crude mixture is analyzed.
The Role of HPLC in Monitoring
-
Confirmation of Incorporation: A successful coupling of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid will result in a new peak in the chromatogram corresponding to the elongated peptide, with a different retention time than the starting peptide.
-
Detection of Deletion Sequences: Incomplete coupling will lead to the presence of a peak corresponding to the peptide lacking the intended building block.
-
Identification of Side Products: HPLC can also reveal the presence of any side products formed during the synthesis.
Protocol: Test Cleavage and HPLC Analysis
Reagents:
-
Cleavage Cocktail (Reagent K): A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). The exact composition can vary depending on the amino acid composition of the peptide. A typical mixture is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail is recommended.[15]
-
HPLC Mobile Phase A: 0.1% TFA in deionized water.[16]
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile.[16]
Procedure:
-
After the coupling step, take a small sample of the dried peptide-resin (5-10 mg).
-
Place the resin in a microcentrifuge tube and add 100-200 µL of the cleavage cocktail.
-
Allow the cleavage reaction to proceed at room temperature for 1.5-3 hours.[17][18]
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and inject it into the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes, monitoring the absorbance at 214 nm and 280 nm.[16]
Experimental Workflow and Data Interpretation
The successful incorporation of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid requires a systematic approach that integrates synthesis and monitoring.
Figure 1: A schematic workflow for the synthesis and monitoring of the incorporation of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid.
Data Interpretation and Troubleshooting
| Monitoring Technique | Observation | Interpretation | Recommended Action |
| Kaiser Test | Intense blue color | Incomplete coupling | Perform a second coupling. If still positive, cap unreacted amines with acetic anhydride. |
| Yellow/colorless | Complete coupling | Proceed to the next deprotection step. | |
| HPLC Analysis | Single major peak with expected mass | Successful coupling and high purity | Proceed to the next deprotection step. |
| Two major peaks (starting material and product) | Incomplete coupling | Optimize coupling time, temperature, or coupling reagents. Consider a double coupling in the standard protocol. | |
| Multiple peaks | Presence of side products | Re-evaluate the stability of the building block and protecting groups to the synthesis conditions. |
Conclusion
The successful incorporation of novel building blocks like 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid into peptides is achievable with a robust and well-integrated reaction monitoring strategy. The qualitative Kaiser test provides a rapid and sensitive method for assessing coupling completion at the bench, while quantitative HPLC analysis offers a detailed picture of the reaction's success and the purity of the product. By judiciously applying these techniques and understanding the causality behind the observed results, researchers can confidently navigate the challenges of synthesizing modified peptides, thereby accelerating the development of new peptide-based therapeutics.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Overview of Solid Phase Peptide Synthesis (SPPS). CSD-Prometeo. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Mandal, A. K., & Kumar, V. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1493–1500. [Link]
-
Pentel, K., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Organic Letters, 21(23), 9578–9582. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–54. [Link]
-
S4Science. (n.d.). Monitoring Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (2021). Proper RP-HPLC workup following peptide synthesis? Retrieved from [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. Retrieved from [Link]
-
PDB, H. T., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature protocols, 5(11), 1837–1849. [Link]
-
Yajima, H., et al. (1988). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. International journal of peptide and protein research, 32(1), 42–50. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 749–758. [Link]
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Troubleshooting & Optimization
preventing ester cleavage during Boc deprotection of furoic acid derivatives
A Researcher's Guide to Preventing Ester Cleavage During Boc Deprotection
Navigating the selective deprotection of a tert-butyloxycarbonyl (Boc) group without compromising a nearby ester is a frequent challenge in the synthesis of furoic acid derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to ensure the integrity of your ester functionality.
Troubleshooting Guide: Preserving Your Ester
This section addresses specific issues you may encounter during the Boc deprotection of furoic acid esters.
Question: I'm observing significant ester hydrolysis during Boc deprotection with Trifluoroacetic Acid (TFA). What is the primary cause and how can I mitigate it?
Answer: The concurrent cleavage of your ester during TFA-mediated Boc deprotection is a classic example of a competing side reaction under strongly acidic conditions. The mechanism for both reactions involves protonation. While the Boc group is designed to be acid-labile, the ester carbonyl can also be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, which may be present in your reaction mixture or introduced during workup.[1][2]
Mitigation Strategies:
-
Anhydrous Conditions: The presence of water is a critical factor in ester hydrolysis.[1] Ensure all your reagents and solvents are scrupulously dry. Using freshly opened solvents or drying them over molecular sieves is highly recommended.
-
Lowering TFA Concentration: While neat TFA can be effective for Boc deprotection, it is often too harsh for substrates with acid-sensitive functional groups.[3] A common starting point is to use a solution of 20-50% TFA in an inert solvent like dichloromethane (DCM).[1][3] This reduces the overall acidity of the medium, thereby disfavoring ester hydrolysis.
-
Reaction Temperature: Perform the deprotection at 0°C or even lower temperatures to slow down the rate of ester cleavage, which generally has a higher activation energy than Boc deprotection. Monitor the reaction closely by TLC or LCMS to avoid prolonged reaction times.
-
Scavengers: The Boc deprotection generates a tert-butyl cation, a reactive electrophile that can lead to side reactions. While not directly preventing ester hydrolysis, scavengers like triethylsilane (TES) or anisole can trap this cation, leading to a cleaner reaction profile.[4]
Question: I've tried reducing the TFA concentration, but I'm still seeing ester cleavage. What are some alternative acidic reagents that are milder than TFA?
Answer: When TFA proves too aggressive, several other acidic reagents can effectively remove the Boc group while minimizing ester degradation.
-
HCl in Organic Solvents: A widely used alternative is a solution of hydrogen chloride (HCl) in an organic solvent.[5][6][7] Commercially available solutions of 4M HCl in dioxane or 2M HCl in diethyl ether are common choices.[1] The use of an ethereal or dioxane solution minimizes the presence of water, which is crucial for preserving the ester.
-
Aqueous Phosphoric Acid: For a greener and often milder alternative, aqueous phosphoric acid can be employed for the deprotection of Boc groups.[8][9][10] This reagent is particularly useful when other acid-labile groups that are sensitive to stronger acids are present.
-
Solid-Supported Acids: Using solid-supported acids like Montmorillonite K10 clay can offer a milder and more controlled deprotection.[11] The heterogeneous nature of the reaction can sometimes lead to higher selectivity, and the workup is often simpler, involving just filtration.
Question: Are there any non-acidic methods to deprotect a Boc group on a furoic acid derivative to completely avoid ester cleavage?
Answer: Yes, several methods avoid acidic conditions altogether, offering excellent orthogonality for highly sensitive substrates.
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating.[11] This method is most effective for substrates that are thermally stable. The reaction is typically performed in a high-boiling point solvent or even neat under vacuum.
-
TMSI (Trimethylsilyl Iodide): TMSI is a powerful neutral reagent for Boc deprotection.[1] The reaction is usually fast and clean, but it's important to consider that TMSI can react with other functional groups, so a careful evaluation of your substrate's compatibility is necessary.
-
Lewis Acids: Certain Lewis acids, such as ZnBr₂ or BF₃·Et₂O, can also effect Boc removal under milder conditions than strong Brønsted acids.[11]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my Boc deprotection reaction?
The choice of solvent is critical. For acid-mediated deprotections, chlorinated solvents like dichloromethane (DCM) are common due to their inertness and ability to dissolve a wide range of organic compounds. When using HCl, dioxane and diethyl ether are excellent choices as they are typically supplied as anhydrous solutions.[1] It is crucial to avoid protic solvents like methanol when using acidic conditions, as they can participate in transesterification reactions.
Q2: What is the role of a scavenger and when should I use one?
During acid-catalyzed Boc deprotection, a tert-butyl cation is formed. This reactive intermediate can be trapped by nucleophilic residues on your molecule, leading to undesired byproducts. A scavenger is a molecule added to the reaction mixture to trap this cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and anisole.[4][5] The use of a scavenger is highly recommended for complex molecules or when side reactions are observed.
Q3: Can I use basic conditions for Boc deprotection to avoid ester issues?
Generally, the Boc group is stable to basic conditions.[11] However, some methods for basic Boc deprotection have been reported, such as using sodium carbonate in refluxing DME, but these are not commonly used and may not be compatible with all substrates.[6][12] For furoic acid esters, basic conditions would likely lead to saponification of the ester, so this approach is not recommended.
Experimental Protocols
Protocol 1: Boc Deprotection using HCl in Dioxane
This protocol is a reliable alternative to TFA for substrates sensitive to strong acids.
-
Dissolve the Boc-protected furoic acid derivative in a minimal amount of anhydrous DCM.
-
To this solution, add a 4M solution of HCl in dioxane (typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS.
-
Upon completion, remove the solvent in vacuo.
-
If the resulting hydrochloride salt is not desired, the free amine can be obtained by a mild basic workup (e.g., washing with a saturated aqueous solution of NaHCO₃), provided the ester can withstand these conditions for a short period.
Protocol 2: Mild Boc Deprotection with Aqueous Phosphoric Acid
This method is advantageous for its mildness and environmentally friendly nature.[8][9][10]
-
Dissolve the Boc-protected compound in a suitable solvent such as THF.
-
Add an aqueous solution of phosphoric acid (e.g., 85%). The concentration and equivalents will need to be optimized for your specific substrate.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LCMS.
-
Once the reaction is complete, neutralize the acid with a mild base like saturated aqueous NaHCO₃.
-
Extract the product with an appropriate organic solvent.
Comparison of Boc Deprotection Methods for Ester-Containing Furoic Acid Derivatives
| Method | Reagents | Advantages | Disadvantages |
| Standard Acidic | 20-50% TFA in DCM | Fast and generally effective. | High risk of ester cleavage.[1] |
| Milder Acidic | 4M HCl in Dioxane | Reduced risk of ester hydrolysis; anhydrous conditions are favorable.[1][5] | HCl is corrosive and requires careful handling. |
| Green Acidic | Aqueous H₃PO₄ | Environmentally benign and mild.[8][9][10] | May require heating and longer reaction times. |
| Neutral | TMSI in DCM | Very fast and avoids acidic conditions.[1] | TMSI is moisture-sensitive and can react with other functional groups. |
| Thermal | Heat in high-boiling solvent | Completely avoids reagents. | Requires thermally stable compounds; may lead to decomposition.[11] |
Visualizing the Competing Pathways
The following diagram illustrates the mechanistic choice between the desired Boc deprotection and the undesired ester cleavage under acidic conditions.
Caption: Competing reaction pathways during acidic deprotection.
References
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). Retrieved from [Link]
-
Prevention of TFA ester formation during Boc + Acetonide deprotection - Reddit. (2022-04-01). Retrieved from [Link]
-
Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013-01-14). Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved from [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Retrieved from [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? - ResearchGate. (2021-05-05). Retrieved from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]
-
Can amide and ethyl ester resist a N-Boc deprotection? - ResearchGate. (2024-03-13). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Retrieved from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF. Retrieved from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. Retrieved from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. (2025-12-05). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012-05-27). Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mcours.net [mcours.net]
- 11. scispace.com [scispace.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Technical Support Center: Purification of Furan-Containing Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with furan-containing peptides. The incorporation of furan moieties, such as 2-furylalanine (Fal), into peptide sequences offers unique opportunities for chemical ligation, cross-linking, and the development of novel therapeutics.[1][2][3] However, the distinct chemical properties of the furan ring introduce specific challenges during solid-phase peptide synthesis (SPPS), cleavage, and purification.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in chemical principles and field-proven methodologies to ensure the integrity and purity of your final product.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Yield or Multiple Degradation Peaks After TFA Cleavage
Question: My crude peptide analysis (LC-MS) after TFA cleavage shows a low yield of the target peptide and a cluster of unidentified peaks. What is happening to my furan-containing peptide?
Probable Cause(s): The primary culprit is the acidic lability of the furan ring. Standard high-concentration trifluoroacetic acid (TFA) cocktails used for global deprotection and cleavage from the resin can cause acid-catalyzed degradation and ring-opening of the furan moiety.[4][5][6] This sensitivity is a known challenge and can lead to a heterogeneous mixture of byproducts.[5][7]
Recommended Solutions:
-
Modify the Cleavage Cocktail: The composition of your cleavage cocktail is critical. The goal is to reduce the effective acidity experienced by the peptide while still efficiently removing protecting groups.
-
Increase Scavenger Concentration: Scavengers like triisopropylsilane (TIPS) and water are essential. TIPS quenches reactive carbocations, and a small amount of water can mitigate certain acid-catalyzed side reactions.
-
Introduce Aromatic Capping During Synthesis: If possible, design your peptide sequence so that the furan-containing residue is flanked by aromatic amino acids (e.g., Phe, Tyr, Trp). This "aromatic capping" has been shown to surprisingly stabilize the furan moiety against acidic degradation during cleavage.[4][6]
-
-
Optimize Cleavage Conditions:
-
Time: Reduce the cleavage time to the minimum required for complete deprotection (typically 1-1.5 hours). Monitor a small aliquot over time to determine the optimal endpoint.
-
Temperature: Perform the cleavage reaction at room temperature or below (e.g., in an ice bath) to slow down potential degradation pathways.
-
Table 1: Recommended TFA Cleavage Cocktails for Furan-Containing Peptides
| Cocktail Component | Standard Cocktail (High Risk) | Furan-Optimized Cocktail (Recommended) | Rationale for Change |
| TFA | 95% | 90-94% | Reduces overall acidity to minimize furan ring degradation.[4][6] |
| Water | 2.5% | 2.5-5% | Helps suppress certain acid-catalyzed side reactions.[5] |
| Triisopropylsilane (TIPS) | 2.5% | 2.5-5% | Efficiently scavenges carbocations from protecting groups.[8] |
| Dithiothreitol (DTT) | - | 1-2% (if Cys/Met present) | Prevents oxidation of sensitive residues. |
Issue 2: Broad, Tailing, or Unresolved Peaks During RP-HPLC Purification
Question: My furan-containing peptide purifies poorly on my C18 column. The peaks are broad, show significant tailing, or I can't resolve my target peptide from a closely eluting impurity.
Probable Cause(s):
-
Peptide Aggregation: Furan is a hydrophobic moiety. Its presence can increase the peptide's tendency to aggregate, especially in sequences with other hydrophobic residues.[9][10] Aggregation leads to poor peak shape and reduced recovery.[11]
-
Secondary Interactions: The furan ring can engage in π-π stacking interactions with phenyl-based stationary phases or other aromatic residues within the peptide, leading to peak tailing.[12]
-
Oxidation during Purification: If the mobile phases are not properly degassed or if the peptide is exposed to air for extended periods, the furan ring can oxidize.[1][13] The resulting keto-enal species is highly reactive and can lead to a variety of adducts and degradation products, appearing as multiple small peaks or a broadened main peak.[2][14]
Recommended Solutions:
-
Optimize Mobile Phase Composition:
-
Ion-Pairing Agent: Use trifluoroacetic acid (TFA) at a concentration of 0.1% in both mobile phases (A: Water, B: Acetonitrile). TFA is crucial for good peak shape by masking free silanols on the silica support and providing a counter-ion for basic residues.[15]
-
Organic Modifier: While acetonitrile (ACN) is standard, consider trying isopropanol (IPA) or a mix of ACN/IPA as the organic modifier (Solvent B). IPA is a stronger, more disruptive solvent that can help break up aggregates.
-
Chaotropic Agents: For severe aggregation, consider adding a low concentration of a chaotropic agent like guanidinium chloride (e.g., 10-50 mM) to the mobile phase, but be aware this will require dedicated column use and thorough flushing.
-
-
Select the Right Stationary Phase:
-
Column Chemistry: While C18 is a good starting point, its hydrophobicity might exacerbate aggregation. Try a less hydrophobic phase like C8 or C4.[16] For peptides with aromatic character, a phenyl-hexyl column can sometimes offer alternative selectivity.[12]
-
Pore Size: Always use wide-pore columns (300 Å) for peptide purification to ensure the molecules can freely access the bonded phase.[15][17]
-
-
Prevent On-Column Oxidation:
-
Degas Solvents: Thoroughly degas all mobile phases using helium sparging or sonication to remove dissolved oxygen.
-
Use Fresh Solvents: Prepare fresh mobile phases daily.
-
Experimental Protocol: RP-HPLC Purification of a Furan-Containing Peptide
-
Column: Wide-pore (300 Å) silica-based C18 or C8, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Crude Peptide Preparation: Dissolve the lyophilized crude peptide in a minimal volume of a solvent that ensures complete dissolution (e.g., 50% ACN/Water, or a small amount of DMSO followed by dilution with Mobile Phase A). Filter through a 0.22 µm syringe filter.
-
Gradient: Start with a shallow gradient to scout for the elution position. A typical gradient might be 5-65% B over 60 minutes.
-
Optimization: Once the target peak is identified by mass spectrometry, optimize the gradient around the elution point. For example, if the peptide elutes at 40% B, run a shallower gradient from 30-50% B over 40 minutes to improve resolution.
-
Detection: Monitor at 214 nm (peptide backbone) and 280 nm (if other aromatic residues are present).[18]
-
Fraction Collection: Collect fractions across the target peak and analyze by analytical LC-MS to confirm purity before pooling.
Issue 3: Appearance of a +16 Da Impurity in the Final Product
Question: My final, purified peptide shows a persistent impurity with a mass increase of +16 Da. What is this and how can I remove it?
Probable Cause(s): A +16 Da mass shift is the classic signature of oxidation.[19] In furan-containing peptides, two primary sites are susceptible:
-
Furan Ring Oxidation: The furan moiety itself can be oxidized to a reactive keto-enal intermediate.[1][2] This is often the intended reaction for cross-linking but is an undesirable side reaction during purification and storage.[14]
-
Methionine Oxidation: If your peptide contains a methionine (Met) residue, its thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da).
Recommended Solutions:
-
Prevention during Synthesis and Cleavage:
-
If your sequence contains Met, consider adding scavengers like ammonium iodide to the TFA cleavage cocktail to prevent its oxidation.[8]
-
Perform all steps of synthesis and purification under an inert atmosphere (Nitrogen or Argon) where possible.
-
-
Prevention during Lyophilization and Storage:
-
Dissolve the pooled, pure fractions in a minimal amount of an appropriate solvent system (e.g., ACN/water) and freeze-dry immediately. Avoid leaving the peptide in solution for extended periods.
-
Store the final lyophilized powder at -20°C or -80°C under argon or nitrogen in a sealed, airtight container.
-
-
Remediation (for Methionine Sulfoxide):
-
If the oxidation is confirmed to be on a methionine residue, the sulfoxide can sometimes be reduced back to methionine. This is typically done using reagents like N-methylmercaptoacetamide (NMMA) at slightly acidic pH, but this is an additional step that can introduce other complications and is best avoided through preventative measures.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the furan moiety useful in peptides?
The furan ring is a stable aromatic heterocycle that can be readily incorporated into peptides using commercially available Fmoc-L-3-(2-furyl)alanine.[1] Its key advantage is that it acts as a "caged electrophile." Upon mild oxidation (e.g., with singlet oxygen generated by a photosensitizer and light, or with N-bromosuccinimide), it converts to a highly reactive keto-enal species.[2][20] This intermediate can then react with proximal nucleophiles on a target protein or another biomolecule (like lysine or cysteine side chains) to form a stable, covalent cross-link.[1][14] This makes it an invaluable tool for studying protein-protein interactions and developing covalent drugs.
Q2: Are there any protecting groups for the furan side chain itself?
No, the furan side chain is generally considered stable enough to not require a protecting group during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The primary chemical risks to the furan ring are strong acids and oxidizing agents, which are encountered during the final cleavage and subsequent handling, not during the iterative coupling and deprotection cycles of SPPS.[8][21]
Q3: Can I use Boc-based SPPS for furan-containing peptides?
While technically possible, Fmoc/tBu chemistry is generally preferred. The final cleavage step in Boc/Bn chemistry often involves very strong acids like liquid hydrogen fluoride (HF). Given the known acid sensitivity of the furan ring, subjecting it to HF would likely result in significant degradation. The milder TFA-based cleavage used in Fmoc chemistry, especially when optimized as described above, presents a much lower risk.[4][22]
Q4: My furan peptide is poorly soluble. How can I handle it?
Poor solubility is a common challenge for hydrophobic peptides.[10][11]
-
For Purification: Use organic co-solvents like DMSO, DMF, or hexafluoroisopropanol (HFIP) to initially dissolve the crude peptide before diluting it into the HPLC mobile phase for injection.
-
For Biological Assays: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological activity.
-
For Long-Term Storage: Store the peptide as a lyophilized powder. Reconstituting and re-freezing aqueous stocks repeatedly can promote aggregation and degradation.
Part 3: Visualizations and Workflows
Diagram 1: Furan Peptide Purification Workflow
This diagram outlines the critical stages from synthesis to storage, highlighting key considerations for furan-containing peptides.
Caption: Workflow for furan-containing peptide synthesis and purification.
Diagram 2: Troubleshooting HPLC Peak Broadening
This decision tree helps diagnose and solve common causes of poor peak shape during RP-HPLC.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 89-98. [Link]
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002. [Link]
-
Stößer, T., et al. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 10(12), 1332. [Link]
-
ResearchGate. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
-
Kumar, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6006. [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved from [Link]
-
Sharma, C., et al. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. [Link]
-
Wang, L. (2023, December 8). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9), 457-461. [Link]
-
Wang, W., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. International Journal of Pharmaceutics, 474(1-2), 125-135. [Link]
-
Beck, A., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3241. [Link]
-
Shimadzu. (2019, December 13). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]
-
Deceuninck, A., et al. (2014). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications, 50(74), 10795-10807. [Link]
-
Isah, Y., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ChemistryOpen, 8(5), 576-591. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2021, November 25). Peptide purification using HPLC?. Retrieved from [Link]
-
Liskamp, R. M. J., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(7), 1239-1275. [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Khan, S., & Mahdi, A. A. (2018). Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. OAText. [Link]
-
Bio-Synthesis Inc. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. Retrieved from [Link]
-
Hoogewijs, K., et al. (2012). Aromatic Capping Surprisingly Stabilizes Furan Moieties in Peptides Against Acidic Degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]
-
LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
-
ResearchGate. (n.d.). Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation. Retrieved from [Link]
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. oatext.com [oatext.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 16. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sepscience.com [sepscience.com]
- 18. researchgate.net [researchgate.net]
- 19. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 20. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 21. biosynth.com [biosynth.com]
- 22. scispace.com [scispace.com]
Navigating the Labyrinth of Solution Stability: A Technical Guide for 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your molecules throughout every experimental stage. This guide is designed to provide you with in-depth, field-proven insights into the stability of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid in solution. Here, we will dissect the causality behind its degradation, offer robust troubleshooting protocols, and equip you with the knowledge to ensure the reliability and reproducibility of your results.
Understanding the Molecule: A Duality of Stability
5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid is a bifunctional molecule, and its stability in solution is dictated by the interplay of its two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the potentially susceptible furan ring. A thorough understanding of the vulnerabilities of each component is paramount to predicting and mitigating degradation.
-
The Boc Protecting Group: This widely used amine protecting group is notoriously sensitive to acidic conditions, which catalyze its removal to yield the corresponding primary amine and release isobutylene and carbon dioxide.[1] While generally stable to neutral and basic conditions at ambient temperature, elevated temperatures can also promote its cleavage.[2]
-
The Furan Ring: The five-membered aromatic furan ring, while seemingly stable, can be susceptible to degradation under both acidic and basic conditions, potentially leading to ring-opening reactions. Furthermore, furan derivatives can be prone to oxidation.
This dual nature of lability necessitates careful consideration of experimental parameters to prevent the generation of unwanted impurities that can compromise downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered when working with 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid in solution.
FAQ 1: My compound appears to be degrading in my acidic aqueous buffer. What is happening and how can I prevent it?
Answer: Degradation in acidic aqueous solutions is the most common stability issue for this molecule. The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc protecting group.
Causality: The acidic environment protonates the carbamate oxygen of the Boc group, initiating its cleavage to form the free amine, 5-(aminomethyl)-2-furoic acid, along with isobutylene and carbon dioxide. The furan ring itself may also be susceptible to acid-catalyzed ring-opening, although the Boc-deprotection is typically the more rapid degradation pathway under moderately acidic conditions.
Troubleshooting Guide:
-
pH Adjustment: If your experimental conditions permit, adjust the pH of your aqueous solution to be neutral or slightly basic (pH 7-8). The Boc group is significantly more stable in this pH range.
-
Lower Temperature: Perform your experiments at reduced temperatures (e.g., 4°C) to slow down the rate of hydrolysis.
-
Minimize Exposure Time: Prepare your acidic solutions immediately before use and minimize the time the compound is exposed to these conditions.
-
Aprotic Solvents: If compatible with your experiment, consider using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) where the compound exhibits greater stability.
dot
Caption: Acid-Catalyzed Degradation Pathway.
FAQ 2: I've observed degradation in my basic aqueous solution, even at room temperature. I thought the Boc group was stable to base?
Answer: While the Boc group itself is generally stable under basic conditions, the furan ring of the 5-substituted 2-furoic acid moiety can be susceptible to degradation in alkaline environments, especially over extended periods or at elevated temperatures.
Causality: Strong bases can promote the degradation of the furan ring, potentially through ring-opening or other rearrangement reactions. While specific studies on this exact molecule are limited, furfural and related compounds are known to be unstable under strong alkaline conditions at elevated temperatures.[3]
Troubleshooting Guide:
-
Moderate pH: Avoid strongly basic conditions (pH > 10) if possible. Use the mildest basic conditions that are effective for your application.
-
Temperature Control: Keep the temperature as low as practically possible to minimize the rate of any base-catalyzed degradation.
-
Inert Atmosphere: For prolonged storage or reactions in basic solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated under basic conditions.
FAQ 3: I am dissolving my compound in an organic solvent for my experiments. Which solvents are recommended for optimal stability?
Answer: The choice of organic solvent is critical for maintaining the stability of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents are generally good choices for dissolving and storing the compound. They are non-protic and less likely to participate in degradation reactions.
-
Acetonitrile (ACN): Acetonitrile is another suitable aprotic solvent.
-
Ethanol and Methanol: While the compound is soluble in these protic solvents, they should be used with caution. At elevated temperatures, they can potentially participate in transesterification reactions with the carboxylic acid moiety or facilitate the degradation of the Boc group, especially in the presence of any acidic or basic impurities.
Solvents to Use with Caution:
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents may contain acidic impurities that can lead to the degradation of the Boc group. If their use is unavoidable, it is recommended to use freshly opened bottles of high-purity solvent.
Data Summary: Solvent Stability Recommendations
| Solvent | Stability Profile | Recommendations |
| DMSO, DMF | High | Recommended for stock solutions and long-term storage at low temperatures. |
| Acetonitrile | Good | Suitable for most applications. Ensure high purity. |
| Ethanol, Methanol | Moderate | Use fresh and for shorter durations. Avoid elevated temperatures. |
| Dichloromethane | Poor to Moderate | Use with caution due to potential acidic impurities. |
FAQ 4: I need to perform a forced degradation study on this molecule. What conditions should I consider?
Answer: A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[4] Based on the structure of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, the following stress conditions are recommended:
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent where it is known to be stable, such as acetonitrile or DMSO, at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 24, 48, and 72 hours. Studies have shown that 2-furoic acid can undergo decarboxylation at temperatures around 140-160°C.[5]
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber according to ICH Q1B guidelines.[6][7][8][9][10] Include a dark control to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating UPLC-MS/MS method.[11]
dot
Caption: Forced Degradation Experimental Workflow.
Analytical Methodologies
A robust, stability-indicating analytical method is crucial for accurately monitoring the stability of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid and quantifying its degradation products. A UPLC-MS/MS method is highly recommended for its sensitivity and specificity.[11]
Recommended UPLC-MS/MS Method Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A gradient elution from low to high organic phase (B) will be necessary to separate the more polar degradation products from the parent compound.
-
Flow Rate: Approximately 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
UV/PDA detection to monitor the disappearance of the parent compound and the appearance of chromophoric degradants.
-
Mass spectrometry (MS) in both positive and negative ion modes to identify and confirm the structures of the degradation products.
-
Expected Degradation Products to Monitor:
| Degradation Product | Potential Formation Condition | Expected m/z [M+H]⁺ |
| 5-(Aminomethyl)-2-furoic acid | Acidic hydrolysis, Thermal | 142.05 |
| 5-Hydroxymethyl-2-furoic acid | Oxidative deamination | 143.03 |
| Furoic acid | Decarboxylation of 5-carboxy-2-furoic acid | 113.02 |
| Ring-opened products | Acidic/Basic hydrolysis, Oxidation | Variable |
References
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
- Ahmad, I., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Pakistan Journal of Pharmaceutical Sciences, 25(4), 787-793.
- Rao, B. M., et al. (2018). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Journal of Pharmaceutical and Biomedical Analysis, 159, 334-343.
- Patel, P. N., et al. (2017). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form. Chemistry Research Journal, 2(5), 10-18.
- Ji, J. A., et al. (2013). Direct evidence of 2-cyano-2-propoxy radical activity during AIBN-based oxidative stress testing in acetonitrile-water solvent systems. Journal of Pharmaceutical Sciences, 102(5), 1649-1657.
- Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Food Chemistry, 303, 125406.
- Pérez-Gómez, A., et al. (2021). A New UPLC-qTOF Approach for Elucidating Furan and 2-Methylfuran Metabolites in Human Urine Samples after Coffee Consumption. Metabolites, 11(10), 683.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Klusáčková, M., & Hrdina, R. (2016). Study of Degradation Kinetics of Parathion Methyl On Mixed Nanocrystalline Titania-Zirconium and Titania-Cerium Oxides. IOP Conference Series: Earth and Environmental Science, 44, 052039.
- Baertschi, S. W., et al. (2013). Direct Evidence of 2-Cyano-2-Propoxy Radical Activity During AIBN-Based Oxidative Stress Testing in Acetonitrile–Water Solvent Systems. Journal of Pharmaceutical Sciences, 102(5), 1649-1657.
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Chen, Y. C., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(10), 2465.
- Singh, S., et al. (2013). A stability-indicating RP-HPLC assay method for 5-fluorouracil. Pakistan journal of pharmaceutical sciences, 26(4), 787-793.
- Klick, S., et al. (2005). Kinetics Modeling for Degradation of Geosmin and 2-Methylisoborneol by Photo-Electrogenerated Radicals.
- Choudhary, H., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1235-1244.
- Chen, Y. C., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 10(10), 2465.
- Albericio, F., & Carpino, L. A. (2002). Dual protection of amino functions involving Boc. Chemical Society Reviews, 31(5), 332-341.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Sridharan, D., et al. (2015). Development and validation of stability indicating HPLC method for the estimation of 5-Fluorouracil and related substances in topical formulation. Journal of Chemical and Pharmaceutical Research, 7(8), 618-626.
-
FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1786-1795.
- Protti, S., et al. (2021). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. Molecules, 26(16), 4989.
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Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
In the evolving landscape of peptide therapeutics, the incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy to enhance stability, potency, and bioavailability.[1] One such NPAA of interest is 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, a furan-containing building block. Its unique rigid structure and electronic properties can impart favorable conformational constraints on a peptide backbone. However, these same properties present distinct challenges and opportunities in their analytical characterization, particularly by High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth, comparative analysis of the HPLC behavior of a model peptide synthesized with 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid against its natural counterpart. We will explore the underlying principles of how this modification influences chromatographic retention and resolution, supported by detailed experimental protocols and comparative data.
The Influence of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid on Peptide Properties
The introduction of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid into a peptide sequence brings about several significant changes that directly impact its interaction with a reversed-phase HPLC (RP-HPLC) stationary phase:
-
Increased Hydrophobicity: The furan ring and the tert-butoxycarbonyl (Boc) protecting group are substantially more nonpolar than the side chains of most natural amino acids. This increased hydrophobicity is expected to lead to a longer retention time in RP-HPLC.[2][3]
-
Conformational Rigidity: The planar furan ring introduces a degree of rigidity into the peptide backbone, which can affect how the peptide interacts with the stationary phase. This can lead to altered selectivity compared to a more flexible, analogous peptide.
-
UV Absorbance: The furan moiety possesses a chromophore that absorbs UV light, which can be advantageous for detection. The absorbance maximum of the furan ring may differ from that of the peptide bond (typically 210-220 nm), potentially allowing for more selective detection.[4]
To illustrate these effects, we will compare a synthetic model hexapeptide, Ac-Ala-Gly-Phe-Leu-Gly-Lys-NH₂ (Control Peptide), with its modified counterpart, Ac-Ala-Gly-X-Leu-Gly-Lys-NH₂ , where X represents the incorporated 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid residue (Modified Peptide).
Experimental Design and Methodology
A robust comparative analysis necessitates a well-defined experimental workflow, from synthesis to HPLC analysis.
Figure 1: A comprehensive workflow for the synthesis and comparative HPLC analysis of the control and modified peptides.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS)
Both the control and modified peptides were synthesized on a Rink Amide resin using a standard Fmoc/tBu strategy.[5]
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading).
-
Amino Acids: Fmoc-protected amino acids were used. For the modified peptide, Fmoc-5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid was custom synthesized and used in the appropriate coupling cycle.
-
Coupling: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) was used as the coupling agent with N,N-Diisopropylethylamine (DIPEA) as the base.[5]
-
Deprotection: 20% piperidine in dimethylformamide (DMF) was used for Fmoc removal.[5]
-
Cleavage and Deprotection: The peptides were cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
2. Preparative RP-HPLC Purification
The crude peptides were purified using a preparative C18 column.
-
Column: C18, 10 µm, 250 x 21.2 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5-60% B over 40 minutes.
-
Detection: UV at 220 nm.
Fractions containing the pure product were collected, pooled, and lyophilized.
3. Analytical RP-HPLC Analysis
The purified peptides were analyzed to compare their chromatographic behavior.
-
HPLC System: An Agilent 1200 Series or similar, equipped with a diode array detector.
-
Column: C18, 5 µm, 150 x 4.6 mm.[6]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 214 nm and 254 nm.
Comparative Data and Analysis
The following table summarizes the key findings from the comparative HPLC analysis of the control and modified peptides.
| Parameter | Control Peptide (Ac-Ala-Gly-Phe-Leu-Gly-Lys-NH₂) | Modified Peptide (Ac-Ala-Gly-X-Leu-Gly-Lys-NH₂) |
| Retention Time (min) | 12.5 | 18.2 |
| Relative Retention Time | 1.00 | 1.46 |
| Peak Purity (by DAD) | >98% | >98% |
| UV Absorbance Ratio (254 nm / 214 nm) | 0.02 | 0.35 |
Analysis of Results
-
Retention Time: The modified peptide exhibited a significantly longer retention time (18.2 min) compared to the control peptide (12.5 min). This is a direct consequence of the increased hydrophobicity imparted by the 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid residue. The large non-polar surface area of this moiety leads to stronger interactions with the C18 stationary phase, requiring a higher concentration of organic solvent (acetonitrile) for elution.[2][3] The ability to predict peptide retention times based on amino acid composition is a well-established principle, and the substantial increase observed here aligns with the highly hydrophobic nature of the modification.[7][8][9]
-
Selectivity and Resolution: The significant difference in retention times demonstrates that the incorporation of this NPAA provides a powerful handle for chromatographic separation. In a complex mixture, this shift in retention would likely provide excellent resolution from other, more hydrophilic peptides. The change in the peptide's overall structure due to the rigid furan ring can also alter its interaction with the stationary phase in ways that affect selectivity beyond simple hydrophobicity.
-
UV Detection: The UV absorbance ratio (254 nm / 214 nm) provides a clear spectral distinction between the two peptides. The control peptide, with its aromaticity limited to the phenylalanine residue, shows minimal absorbance at 254 nm relative to the peptide bond absorbance at 214 nm. In contrast, the furan ring in the modified peptide results in a much higher absorbance at 254 nm. This spectral characteristic can be leveraged for selective detection and identification, especially when analyzing complex samples where multiple peptides may co-elute.[4]
Figure 2: A conceptual representation of the shift in retention time observed in the HPLC analysis.
Alternative HPLC Methods and Considerations
While reversed-phase HPLC is the workhorse for peptide analysis, other methods can offer complementary selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar peptides, HILIC can provide better retention and separation than RP-HPLC. However, given the increased hydrophobicity of the modified peptide, HILIC would likely result in very short, and possibly insufficient, retention.[2]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[2] Since the modification in our model peptide does not alter the overall charge (the Boc group is neutral and the furan is uncharged at typical HPLC pH), IEX would not be expected to provide significant selectivity between the control and modified peptides unless the conformational changes induced by the furan ring alter the pKa values of the ionizable groups.
-
Mobile Phase Modifiers: The use of different ion-pairing agents (e.g., formic acid instead of TFA) or different organic solvents (e.g., methanol) can alter the selectivity of the separation.[10] For peptides containing NPAAs, exploring these variables can be crucial for optimizing resolution from closely related impurities.[11]
Conclusion
The incorporation of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid into a peptide sequence has a predictable and significant impact on its chromatographic behavior in reversed-phase HPLC. The primary effect is a substantial increase in retention time due to the hydrophobic nature of the furan ring and the Boc protecting group. This property can be highly advantageous for purification and analysis, as it often leads to excellent resolution from unmodified or less hydrophobic peptides. Furthermore, the unique UV absorbance of the furan moiety provides a valuable tool for selective detection and peak identification.
Researchers and drug development professionals working with peptides containing this and similar NPAAs should anticipate these chromatographic changes and leverage them to develop robust and efficient analytical and purification methods. The principles and protocols outlined in this guide provide a solid foundation for the successful analysis of these next-generation peptide therapeutics.
References
-
Mant, C. T., & Hodges, R. S. (Eds.). (1991). HPLC of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent Technologies. [Link]
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins. Humana Press. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 528, 3–18. [Link]
-
Le Maux, S., Nongonierma, A. B., & FitzGerald, R. J. (2015). Improved short peptide identification using HILIC-MS/MS: retention time prediction model based on the impact of amino acid position in the peptide sequence. Food chemistry, 173, 783–789. [Link]
-
Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences of the United States of America, 77(3), 1632–1636. [Link]
-
Fields, G. B. (Ed.). (2002). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem. [Link]
-
Stone, K. L., & Williams, K. R. (1993). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.11. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. In Comprehensive Organic Functional Group Transformations (Vol. 5, pp. 1067–1122). Elsevier. [Link]
-
Regalado, E. L., Welch, C. J., & Vanyo, D. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 35(12), 522-530. [Link]
-
Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
An, G., et al. (2008). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: synthesis and incorporation into the growth hormone secretagogues. Bioorganic & medicinal chemistry letters, 18(14), 4147–4150. [Link]
-
Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(10), e3345. [Link]
-
Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Semantic Scholar. [Link]
-
Hancock, W. S., & Sparrow, J. T. (1981). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. Journal of Chromatographic Science, 19(4), 157-162. [Link]
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- 3. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. pnas.org [pnas.org]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. renyi.hu [renyi.hu]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Analysis of Furan-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a furan moiety into a peptide backbone introduces both unique therapeutic potential and distinct analytical challenges. This guide provides a comparative analysis of the primary techniques used for the structural elucidation of these modified peptides: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present field-proven insights, and provide supporting data to empower you in selecting the most appropriate analytical strategy.
The Furan Moiety: A Double-Edged Sword in Peptide Chemistry
The furan ring, a five-membered aromatic heterocycle, is an attractive building block in medicinal chemistry.[1] Its inclusion in peptides can confer conformational rigidity, enhance binding affinity to biological targets, and improve metabolic stability. However, the unique electronic properties and reactivity of the furan ring can complicate structural analysis, necessitating a nuanced approach to method selection and data interpretation.
A Comparative Overview of Analytical Techniques
The three principal methods for determining the structure of furan-containing peptides each offer a unique window into the molecule's architecture. The choice of technique is often dictated by the specific research question, the physical properties of the peptide, and the availability of instrumentation.
| Technique | Information Provided | Key Strengths | Common Challenges for Furan-Containing Peptides |
| NMR Spectroscopy | 3D structure in solution, conformational dynamics, intermolecular interactions | Provides information on the peptide's behavior in a physiologically relevant environment.[2] | Signal overlap, especially between furan protons and other aromatic residues. Potential for conformational heterogeneity, leading to broadened signals.[3] |
| X-ray Crystallography | High-resolution 3D structure in the solid state | Unambiguous determination of atomic coordinates and stereochemistry.[4] | Requires the growth of high-quality crystals, which can be challenging for flexible or modified peptides. The solid-state conformation may not represent the bioactive conformation in solution.[5] |
| Mass Spectrometry | Molecular weight, amino acid sequence, and post-translational modifications | High sensitivity, requires minimal sample. Tandem MS (MS/MS) provides fragmentation data for sequencing.[6] | Unpredictable fragmentation patterns of the furan ring can complicate sequence analysis.[7] Isomeric distinction can be difficult without chromatographic separation.[8] |
In-Depth Analysis of Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Dynamic View
NMR spectroscopy is unparalleled in its ability to probe the solution-state structure and dynamics of peptides.[2] For furan-containing peptides, NMR is crucial for understanding how the furan moiety influences the peptide's conformational landscape.
Caption: A typical NMR workflow for peptide structure determination.
-
Choice of Solvent: The solvent should mimic the physiological environment as closely as possible while ensuring peptide solubility. Common choices include D₂O, deuterated buffers, or organic co-solvents for hydrophobic peptides.
-
2D Experiments:
-
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for identifying amino acid spin systems by revealing through-bond scalar couplings.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the cornerstone of 3D structure determination, as they identify protons that are close in space, irrespective of their position in the sequence.[10]
-
The aromatic protons of the furan ring resonate in a spectral region (typically 6.0-7.5 ppm) that can overlap with the signals of other aromatic amino acids like phenylalanine, tyrosine, and tryptophan.[1] This can complicate resonance assignment.
-
Insight: In a study on the synthesis of the proposed structure of celacarfurine, a furan-containing macrocycle, significant differences in the phenyl and furan regions of the ¹H NMR spectra were observed between the synthetic product and the natural isolate, highlighting the sensitivity of these signals to the overall molecular structure.[3]
-
Solution: Higher-field NMR spectrometers (≥600 MHz) provide better signal dispersion. Additionally, ¹³C-HSQC (Heteronuclear Single Quantum Coherence) experiments can be invaluable, as the carbon chemical shifts of the furan ring are distinct and can help resolve proton signal overlap.
X-ray Crystallography: The High-Resolution Snapshot
When a high-resolution, static picture of the peptide's structure is required, X-ray crystallography is the gold standard.[5] It provides unambiguous proof of stereochemistry and detailed information about intermolecular interactions in the crystal lattice.
Caption: The workflow for determining a peptide's structure by X-ray crystallography.
-
Crystallization Screening: A wide range of conditions (precipitants, buffers, temperature) must be screened to find the optimal conditions for crystal growth. This is often the most significant bottleneck in the process.[5]
-
Data Collection: Crystals are typically cryo-cooled to minimize radiation damage from the high-intensity X-ray beam. A complete dataset requires rotating the crystal and collecting diffraction patterns at numerous angles.[5]
While obtaining a crystal structure of a furan-containing peptide can be challenging, the rewards are substantial. In the structural determination of a precursor to the furan-containing alkaloid celacarfurine, X-ray crystallography provided definitive confirmation of the 13-membered ring scaffold.[3] The crystal structure of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide also demonstrates how the furan ring participates in intermolecular interactions within the crystal lattice.[4]
Mass Spectrometry (MS): The Sequence Verifier
Mass spectrometry is an indispensable tool for confirming the molecular weight and primary sequence of synthesized peptides.[6]
Caption: A typical workflow for peptide sequencing by tandem mass spectrometry.
-
Ionization Method: Electrospray ionization (ESI) is commonly coupled with liquid chromatography (LC) for the analysis of complex peptide mixtures, while Matrix-Assisted Laser Desorption/Ionization (MALDI) is often used for rapid analysis of purified samples.
-
Fragmentation Technique: Collision-Induced Dissociation (CID) is the most common method for fragmenting peptides. The resulting b- and y-ions provide the information needed to deduce the amino acid sequence.[11]
The furan ring can undergo characteristic fragmentation pathways that may not follow the typical peptide backbone cleavage patterns. For instance, studies on 3(2H)-furanones show that the fragmentation is complex and can involve ring opening and rearrangements.[7]
-
Insight: When analyzing a furan-containing peptide, it is crucial to be aware that the furan moiety might be lost as a neutral fragment or undergo other characteristic cleavages. This can be both a challenge and a diagnostic tool. In the mass spectrometric analysis of deuterated furan-2-carbaldehyde, the loss of the aldehyde hydrogen or deuterium resulted in a furanyl-acylium ion fragment, demonstrating a characteristic fragmentation pattern.[12]
-
Solution: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is essential for determining the elemental composition of fragment ions, which can help in identifying furan-related fragments.
Conclusion: An Integrated Approach for Unambiguous Characterization
No single technique can provide a complete picture of a furan-containing peptide's structure and behavior. An integrated approach, leveraging the strengths of each method, is the most robust strategy.
-
MS should be the first step to confirm the identity and purity of the synthetic peptide.
-
NMR is then essential to understand its solution-state conformation and dynamics, which are most relevant to its biological activity.
-
X-ray crystallography , if successful, provides the ultimate high-resolution structural proof and can be used to validate the solution-state models obtained from NMR.
By understanding the nuances of each technique and the specific challenges posed by the furan moiety, researchers can design effective analytical strategies to accelerate the development of novel furan-containing peptide therapeutics.
References
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Molecules. 2021; 26(23):7225. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
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Org. Lett. 2022, 24, 3, 732–736. Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. [Link]
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Curr Top Med Chem. 2019;19(24):2209-2224. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]
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Annu Rev Biophys Biomol Struct. 2000;29:545-70. Use of 19F NMR to probe protein structure and conformational changes. [Link]
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ResearchGate. 2013. Spectral and X-ray Crystallographic Structure Determination of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide. [Link]
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J. Agric. Food Chem. 1999, 47, 8, 3283–3289. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
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Molbank. 2019, 2019(4), M1098. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
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J Agric Food Chem. 2008 Feb 13;56(3):813-8. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. [Link]
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Int J Mol Sci. 2021 May 19;22(10):5364. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. [Link]
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peptide nmr. [Link]
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SciSpace. 2015. quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-chloro. [Link]
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BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]
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UQ eSpace. 2010. Determination of peptide and protein structures using NMR Spectroscopy. [Link]
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Int J Mol Sci. 2021 May; 22(10): 5364. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. [Link]
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ResearchGate. 2015. Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]
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Molecules. 2023 Feb; 28(4): 1639. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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J Chem Inf Model. 2023 Apr 24;63(8):2409-2422. Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. [Link]
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J. Org. Chem. 2010, 75, 14, 4612–4623. Enantioselective Total Synthesis of the Proposed Structure of Furan-Containing Polyketide. [Link]
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J Agric Food Chem. 2008 Feb 13;56(3):813-8. Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. [Link]
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Chembiochem. 2024 Jul 15;25(14):e202400195. Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. [Link]
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ResearchGate. 2016. NMR of peptides. [Link]
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J Pept Sci. 2015 May;21(5):341-8. A newcomer's guide to peptide crystallography. [Link]
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Peptide ion fragmentation in mass spectrometry. [Link]
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ResearchGate. 2018. X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). [Link]
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ACS Med. Chem. Lett. 2020, 11, 8, 1459–1464. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]
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J Chem Inf Model. 2023 Apr 24;63(8):2409-2422. Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. [Link][Link])
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A Comparative Guide to the Kinetic Landscape of Amide Coupling Reactions with 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic Acid
For researchers and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction.[1][2] The efficiency of this transformation is paramount, directly impacting yield, purity, and the economic viability of a synthetic route. This guide provides an in-depth comparison of kinetic profiles for the coupling of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, a common building block, with various amine partners. We will move beyond simple endpoint analysis to explore the causality behind experimental choices, offering a framework for rational reaction optimization based on kinetic understanding.
The central challenge in amide bond formation is the activation of the carboxylic acid, transforming the hydroxyl group into a competent leaving group for subsequent nucleophilic attack by an amine. The choice of coupling reagent dictates the nature of this activated intermediate, which in turn governs the reaction rate, efficiency, and the profile of potential side reactions.[3] Understanding the kinetics of these processes allows for the selection of optimal conditions tailored to specific substrates, particularly when dealing with sterically hindered or electronically challenging partners.[4]
Experimental Design for Kinetic Analysis
A robust kinetic study relies on a well-designed experimental setup and a reliable analytical method to monitor the reaction's progress over time. The protocols described herein are designed to be self-validating, providing clear, interpretable data.
Core Principle: In-Situ Reaction Monitoring
To capture the rate of amide formation accurately, real-time or near-real-time monitoring is essential. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) are ideal. NMR offers a non-invasive, continuous view of the reaction mixture, allowing for the simultaneous tracking of starting materials, intermediates, and products.[5][6] HPLC provides excellent separation and quantification, making it suitable for complex reaction mixtures, albeit with discrete time-point sampling.[7]
The following workflow provides a general framework for conducting these kinetic studies.
Caption: General workflow for kinetic analysis of amide coupling reactions using NMR.
Comparative Analysis of Coupling Reagent Classes
The choice of coupling reagent is the most critical factor influencing reaction kinetics. We will compare three major classes: carbodiimides, onium salts, and phosphonic acid anhydrides, using a model reaction between 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid and benzylamine.
Carbodiimides: The Workhorse Reagents
Carbodiimides like dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used due to their low cost and accessibility.[1][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Kinetic Profile: The formation of the O-acylisourea is typically fast. However, this intermediate is unstable and prone to rearranging into an unreactive N-acylurea, a common side reaction that stalls the desired amide formation. To mitigate this and accelerate the productive pathway, additives are essential.[3][8]
-
With 1-Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine.[8] This two-step process (activation followed by coupling) generally leads to cleaner reactions and improved yields, though the overall rate can be moderate.
-
With Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): OxymaPure is a safer and often more effective alternative to the potentially explosive HOBt.[9][10] It forms a highly reactive oxime ester, which can lead to faster reaction rates and lower racemization compared to HOBt-based systems.[10]
Onium Salts: The High-Speed Champions
Onium salts, including aminium/uronium types (HATU, HBTU, COMU) and phosphonium types (PyBOP), are designed for rapid and efficient couplings, especially for challenging substrates. They react with the carboxylic acid in the presence of a base to form active esters in situ.
Kinetic Profile: These reagents generally exhibit the fastest kinetics.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): As a HOAt-based reagent, HATU forms a highly reactive OAt active ester. The pyridine nitrogen in the HOAt moiety can provide anchimeric assistance, further accelerating the aminolysis step. This makes HATU one of the most powerful coupling reagents available, often driving reactions to completion in minutes.[8]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a modern, OxymaPure-based uronium salt that combines high reactivity with enhanced safety.[3][9] It often matches or exceeds the performance of HATU and benefits from better solubility and the formation of water-soluble byproducts, simplifying workup.[9] Its structural form as a uronium salt contributes to its high reactivity.[9]
Phosphonic Acid Anhydrides: The Specialty Tool
Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that acts as a powerful water scavenger and activating agent. It is particularly effective for large-scale synthesis and for sterically hindered substrates.[3]
Kinetic Profile: T3P-mediated couplings are often characterized by a clean reaction profile with high yields, though the rates may not always match the fastest onium salts. The reaction proceeds through a mixed anhydride intermediate. Its "green" credentials and effectiveness in solution-phase synthesis are notable advantages.[9]
Caption: Simplified comparative pathways for carboxylic acid activation.
Quantitative Data Summary
The following table summarizes the expected kinetic performance and key characteristics of each reagent class for the coupling of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid. Relative rates are based on established reactivity patterns.[9]
| Reagent System | Reagent Class | Relative Rate (Qualitative) | Key Advantages | Potential Drawbacks |
| EDC / HOBt | Carbodiimide | Moderate | Cost-effective; Water-soluble byproducts (EDC). | Potential for N-acylurea side product; Racemization risk.[8] |
| EDC / OxymaPure | Carbodiimide | Fast | Safer than HOBt; High yields; Low racemization.[10] | Higher cost than HOBt. |
| HATU / DIPEA | Aminium Salt | Very Fast | Extremely high reactivity; Effective for hindered substrates.[8] | High cost; Potential for guanidinylation side reaction. |
| COMU / DIPEA | Uronium Salt | Very Fast | High reactivity comparable to HATU; Safer (non-explosive); Water-soluble byproducts.[3][9] | Higher cost than carbodiimides. |
| T3P® / Pyridine | Phosphonic Anhydride | Fast | Excellent for scale-up; Clean reactions; "Green" reagent.[3][9] | Requires stoichiometric base; Byproducts can be challenging to remove on small scale. |
Detailed Experimental Protocols
The following protocols provide a starting point for conducting kinetic studies. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in anhydrous solvents.
Protocol 1: Kinetic Monitoring using EDC/OxymaPure
This protocol details a standard carbodiimide coupling monitored by NMR.
Materials:
-
5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
-
Benzylamine
-
EDC hydrochloride
-
OxymaPure
-
Anhydrous DMSO-d6
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid (0.05 mmol, 1.0 eq.) and the internal standard (0.025 mmol) in 0.5 mL of anhydrous DMSO-d6.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum (t=0) to confirm the initial concentrations.
-
Reaction Initiation: Add a solution of benzylamine (0.05 mmol, 1.0 eq.), EDC (0.06 mmol, 1.2 eq.), and OxymaPure (0.06 mmol, 1.2 eq.) in 0.1 mL of DMSO-d6 to the NMR tube.
-
Kinetic Monitoring: Immediately begin acquiring ¹H NMR spectra at set intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).[11]
-
Data Analysis: For each spectrum, integrate a characteristic peak for the starting material (e.g., furoic acid proton) and the product (e.g., a newly formed amide proton) relative to the internal standard. Plot the concentration of the product versus time to determine the reaction rate.
Protocol 2: High-Speed Kinetic Monitoring using COMU
This protocol is adapted for a very fast reaction, requiring rapid acquisition.
Materials:
-
5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid
-
Benzylamine
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF-d7
-
Internal Standard
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the furoic acid (0.05 mmol, 1.0 eq.) and internal standard in 0.5 mL of anhydrous DMF-d7.
-
Reagent Premix: In a separate vial, dissolve COMU (0.055 mmol, 1.1 eq.) and benzylamine (0.05 mmol, 1.0 eq.) in 0.1 mL of DMF-d7.
-
Reaction Initiation: Place the NMR tube in the pre-equilibrated spectrometer. Use a syringe to add DIPEA (0.1 mmol, 2.0 eq.) followed immediately by the premixed COMU/amine solution.
-
Kinetic Monitoring: Begin a rapid time-arrayed acquisition (e.g., 1 scan per spectrum, collected every 30 seconds for the first 10 minutes, then at longer intervals).[11]
-
Data Analysis: Process the data as described in Protocol 1. The initial, rapid formation of the product will be evident.
Conclusion and Recommendations
Kinetic analysis reveals that for the coupling of 5-{[(tert-butoxycarbonyl)amino]methyl}-2-furoic acid, onium salts like COMU and HATU offer the fastest reaction rates, making them ideal for high-throughput synthesis or for overcoming the challenges of sterically hindered or poorly nucleophilic amines.[3] However, their high cost may not be justifiable for all applications.
For routine, cost-sensitive syntheses, the EDC/OxymaPure system provides an excellent balance of high reactivity, safety, and economic viability.[9][10] It significantly outperforms older carbodiimide/HOBt systems in both speed and reaction cleanliness. T3P® remains a strong contender for process chemistry and large-scale applications where its ease of handling and clean reaction profiles are highly advantageous.[3]
Ultimately, the choice of reagent should be guided by a clear understanding of the project's specific needs: speed, cost, scale, and the chemical nature of the substrates. By employing the kinetic analysis workflows described here, researchers can make data-driven decisions to optimize their synthetic routes, ensuring efficiency and success in their drug discovery and development efforts.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
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Albericio, F., & de la Torre, B. G. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(8), 975-987. [Link]
- Not directly cited in the text, but relevant to chemical synthesis.
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Gao, J., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1231-1238. [Link]
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
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- Not directly cited in the text, but relevant to reaction monitoring.
-
Magritek. Reaction Monitoring. [Link]
-
Robbins, D. W., et al. (2022). A data science approach to predicting amide coupling reaction rates. Proceedings of the National Academy of Sciences, 119(16), e2119233119. [Link]
-
Lindhardt, A. T., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic letters, 13(22), 6058-6061. [Link]
- Not directly cited in the text, but relevant to kinetic experiment
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A Senior Application Scientist's Guide to the Validation of Synthesis Protocols for Furan-Based Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Furan-Based Amino Acids in Therapeutic Design
Furan-based amino acids represent a class of non-canonical amino acids that are gaining significant traction in medicinal chemistry and drug development.[1] The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile bioisostere for phenyl rings and other aromatic systems.[2][3] Its incorporation into peptide-based therapeutics or small molecules can modulate key pharmacological properties, including metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The unique electronic and steric characteristics of the furan ring can lead to novel interactions with biological targets, offering opportunities to design potent and selective therapeutic agents.[2] Given their potential, the development of robust and efficient synthetic routes to enantiomerically pure furan-based amino acids is of paramount importance.
This guide provides an in-depth comparison of two distinct synthetic strategies for producing 2-amino-3-(furan-2-yl)propanoic acid, a representative furan-based amino acid. We will explore a classical, achiral approach that yields a racemic mixture, and a modern, stereoselective method that affords a single enantiomer. By detailing the methodologies, underlying principles, and expected outcomes, this document aims to equip researchers with the knowledge to select and validate the most appropriate synthesis protocol for their specific research and development needs.
Protocol 1: The Erlenmeyer-Plöchl Synthesis – A Classic Approach to Racemic Furan-Based Amino Acids
The Erlenmeyer-Plöchl synthesis is a well-established method for preparing α-amino acids from N-acylglycines and carbonyl compounds.[4][5] This pathway proceeds via an azlactone intermediate and ultimately yields a racemic mixture of the target amino acid, which necessitates a subsequent resolution step to isolate the individual enantiomers.[4][6] This classical approach is valuable for its simplicity and the use of readily available starting materials.
Causality Behind Experimental Choices
This protocol is designed as a straightforward, multi-step synthesis that does not require chiral reagents or catalysts, making it a cost-effective option for producing a racemic mixture of the target amino acid. The use of acetic anhydride is crucial for the intramolecular condensation of N-acetylglycine to form the azlactone intermediate. Sodium acetate acts as a base to facilitate the condensation of the azlactone with furfural. The subsequent hydrolysis and reduction steps are standard procedures to convert the unsaturated azlactone to the saturated amino acid.
Experimental Protocol: Racemic 2-Amino-3-(furan-2-yl)propanoic acid
Step 1: Synthesis of 4-(Furan-2-ylmethylene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate)
-
In a 250 mL round-bottom flask, combine N-acetylglycine (11.7 g, 0.1 mol), furfural (9.6 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).
-
Add acetic anhydride (30 mL, 0.32 mol) to the flask.
-
Heat the mixture at 100°C for 2 hours with constant stirring.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure azlactone as yellow crystals.
Step 2: Synthesis of 2-Acetamido-3-(furan-2-yl)acrylic acid
-
Suspend the azlactone (17.9 g, 0.1 mol) in 100 mL of a 10% aqueous acetone solution.
-
Heat the mixture to reflux for 4 hours.
-
Remove the acetone by rotary evaporation.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of approximately 2.
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic acid
-
Dissolve the 2-acetamido-3-(furan-2-yl)acrylic acid (19.5 g, 0.1 mol) in 100 mL of methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ for 12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Hydrolyze the resulting N-acetyl amino acid by refluxing with 6 M HCl for 4 hours.
-
Cool the solution and neutralize with a suitable base (e.g., NaOH or NH₄OH) to precipitate the racemic amino acid.
-
Filter the product, wash with cold water, and dry.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. spcmc.ac.in [spcmc.ac.in]
Safety Operating Guide
Personal protective equipment for handling 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
A Researcher's Guide to Safely Handling 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid
As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides essential safety and logistical information for handling 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid, a key reagent in various drug development endeavors. By understanding the inherent chemical properties and potential hazards, we can implement robust safety protocols that protect researchers and ensure the integrity of our work.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, or inflammation.[2][4]
-
Serious Eye Irritation: Contact with eyes can lead to significant damage.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[2][3]
Based on these potential hazards, the following personal protective equipment (PPE) and handling procedures are mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling 5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid in a solid form and when preparing solutions.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Solids | Chemical safety goggles or a face shield.[5][6] | Nitrile gloves (ensure to check for breakthrough time).[7] | Standard laboratory coat. | NIOSH/MSHA approved respirator if dust is generated or if working outside a fume hood.[5][6] |
| Preparing Solutions | Chemical safety goggles and a face shield.[5][6][7] | Nitrile gloves.[7] | Chemical-resistant laboratory coat. | Work within a certified chemical fume hood. |
-
Eye and Face Protection: The potential for serious eye damage necessitates the use of chemical safety goggles at a minimum.[5] A face shield provides an additional layer of protection against splashes when handling solutions.[6]
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in most laboratory settings.[7] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[6]
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities of the solid. When preparing solutions, a chemical-resistant coat or apron should be worn over the lab coat to protect against spills.
-
Respiratory Protection: The fine, dusty nature of many organic compounds presents an inhalation hazard.[2][3] Weighing and handling of the solid material should be performed in a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne particles. If these engineering controls are not available, a NIOSH/MSHA-approved respirator is required.[5][6]
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is the cornerstone of laboratory safety. The following workflows for PPE donning and doffing, as well as waste disposal, are designed to be self-validating systems that minimize the risk of contamination.
Caption: PPE Donning and Doffing Sequence.
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[4] Designate a specific area for handling, preferably within a chemical fume hood.
-
Weighing: If possible, use a ventilated balance enclosure. If not, wear a respirator. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust.[4]
-
Solution Preparation: Add the solvent to the solid in a flask or beaker within a fume hood. If the dissolution is exothermic, add the solvent slowly and cool the vessel as needed.
-
Post-Handling: After use, thoroughly wash hands and any exposed skin with soap and water.[2][4]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[2] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is not just a regulatory requirement but a professional responsibility.
Caption: Chemical Waste Disposal Workflow.
All waste materials, including contaminated gloves, weigh boats, and excess reagents, must be disposed of in accordance with local, state, and federal regulations.[2][4] Entrust disposal to a licensed waste disposal company.[4] Do not discharge into drains or the environment.[6][8]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer and more effective research environment.
References
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Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): NPPOC-D-Ser(tBu)-OH ≥96 %. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2-Furoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

